Nitrofungin
Description
consists of the 2-aminotridecane salt of 2-chloronitrophenol; structure; RN given refers to parent cpd
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFRXDMCQRTGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38731-70-3 (hydrochloride salt) | |
| Record name | Nitrofungin | |
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DSSTOX Substance ID |
DTXSID0060694 | |
| Record name | Phenol, 2-chloro-4-nitro- | |
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Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Chloro-4-nitrophenol | |
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Vapor Pressure |
0.000296 [mmHg] | |
| Record name | 2-Chloro-4-nitrophenol | |
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CAS No. |
619-08-9 | |
| Record name | Nitrofungin | |
| Source | CAS Common Chemistry | |
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| Record name | Nitrofungin | |
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| Record name | 2-CHLORO-4-NITROPHENOL | |
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| Record name | Phenol, 2-chloro-4-nitro- | |
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| Record name | Phenol, 2-chloro-4-nitro- | |
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| Record name | 2-chloro-4-nitrophenol | |
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| Record name | 2-CHLORO-4-NITROPHENOL | |
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Foundational & Exploratory
The Antifungal Potential of Chlornitrophenols Against Dermatophytes: A Technical Guide for Researchers
Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the antifungal properties of chlornitrophenol against dermatophytes. It is important to note that publicly available research specifically detailing the antifungal activity, mechanisms of action, and experimental protocols for chlornitrophenol against a broad range of dermatophytes is currently limited. This guide summarizes the available pertinent data and provides detailed, standardized protocols and conceptual frameworks to facilitate further investigation into this topic.
Introduction
Dermatophytes, the fungi responsible for common superficial infections of the skin, hair, and nails, continue to pose a significant clinical challenge. The emergence of antifungal resistance and the limited arsenal of effective drugs necessitate the exploration of novel therapeutic agents. Chlornitrophenols, a class of halogenated phenolic compounds, have been investigated for their biocidal properties, yet their specific efficacy against dermatophytes remains an under-researched area. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the methodologies required to evaluate the antifungal potential of chlornitrophenol and by presenting the limited existing data.
Quantitative Data on Chloro-Phenol Derivatives
While specific data for chlornitrophenol isomers are scarce, one study has reported on the antifungal activity of a "chloro-phenol derived" disinfectant against Microsporum canis and Microsporum gypseum. The findings from this study are summarized below.
Table 1: Antifungal Activity of a Chloro-Phenol Derivative Against Dermatophytes [1]
| Dermatophyte Species | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Mean Zone of Inhibition (mm) |
| Microsporum canis (n=3) | 1.87 µL/mL | 1.87 µL/mL | 9.9 |
| Microsporum gypseum (n=11) | 1.87 µL/mL | 1.87 µL/mL | 9.9 |
Note: The specific chloro-phenol derivative was not identified in the study.[1]
Experimental Protocols
To rigorously assess the antifungal properties of specific chlornitrophenol isomers, standardized experimental protocols are crucial. The following methodologies are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a panel of dermatophytes.
3.1.1. Materials
-
Specific chlornitrophenol isomer(s) (e.g., 2-chloro-4-nitrophenol, 4-chloro-2-nitrophenol)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well sterile microtiter plates
-
Dermatophyte isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum)
-
Sterile saline with 0.05% Tween 80
-
Spectrophotometer
-
Incubator (28-30°C)
3.1.2. Procedure
-
Preparation of Fungal Inoculum:
-
Cultures of dermatophytes are grown on potato dextrose agar (PDA) for 7-14 days at 28°C to encourage sporulation.
-
The surface of the culture is flooded with sterile saline containing 0.05% Tween 80.
-
The conidia are harvested by gently scraping the surface with a sterile loop.
-
The resulting suspension is transferred to a sterile tube and allowed to settle for 15-20 minutes to remove heavy hyphal fragments.
-
The upper suspension is transferred to a new tube, and the turbidity is adjusted with a spectrophotometer at 530 nm to achieve a transmission of 80-82%, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The inoculum is then diluted 1:50 in RPMI 1640 medium to obtain a final concentration of 1-5 x 10^4 CFU/mL.
-
-
Preparation of Chlornitrophenol Dilutions:
-
A stock solution of the chlornitrophenol isomer is prepared in DMSO.
-
Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from a clinically relevant maximum to a minimum (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Each well containing the diluted chlornitrophenol is inoculated with the prepared fungal suspension.
-
A growth control well (fungal suspension without the compound) and a sterility control well (medium only) are included.
-
The microtiter plates are incubated at 28°C for 5-7 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes complete (or ≥80%) inhibition of visible growth compared to the growth control.
-
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed to determine if the inhibitory effect of the compound is fungistatic or fungicidal.
3.2.1. Procedure
-
Following the determination of the MIC, an aliquot (e.g., 10 µL) is taken from each well showing no visible growth.
-
The aliquot is subcultured onto a PDA plate.
-
The plates are incubated at 28°C for 3-5 days.
-
The MFC is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plate.
Visualizations: Workflows and Hypothetical Mechanisms
Experimental Workflow for Antifungal Compound Evaluation
The following diagram outlines a typical workflow for the screening and evaluation of a novel antifungal compound like chlornitrophenol.
Caption: Workflow for evaluating the antifungal properties of a novel compound.
Hypothetical Signaling Pathway for Phenolic Antifungal Action
While the specific mechanism of action for chlornitrophenol against dermatophytes is unknown, phenolic compounds are generally known to disrupt cellular processes in fungi. The following diagram illustrates a hypothetical mechanism.
Caption: Hypothetical mechanisms of chlornitrophenol's antifungal action.
Conclusion and Future Directions
The limited available data suggests that chloro-phenol derivatives may possess antifungal activity against dermatophytes. However, a significant research gap exists regarding the specific efficacy and mechanisms of action of chlornitrophenol isomers. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for future research in this area. A systematic evaluation of different chlornitrophenol isomers against a comprehensive panel of clinically relevant dermatophytes is warranted. Subsequent studies should focus on elucidating the mechanism of action, which could reveal novel therapeutic targets. Such research is essential to determine if chlornitrophenols can be developed into safe and effective treatments for dermatophytosis.
References
The Effect of Nitrofungin on the Ergosterol Biosynthesis Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofungin, with its active ingredient 2-chloro-4-nitrophenol, is a topical antifungal agent effective against a range of dermatophytes and yeasts. While its precise molecular mechanism is not fully elucidated in publicly available literature, prevailing evidence suggests its primary antifungal activity stems from the disruption of fungal cell membrane integrity and function. Some sources propose an inhibitory effect on the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane structure and fluidity. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its purported effects on ergosterol biosynthesis. It includes available quantitative data on its antifungal activity, detailed experimental protocols for relevant assays, and visualizations to illustrate the key pathways and workflows.
Introduction
Fungal infections, particularly those affecting the skin, remain a prevalent global health concern. The development of effective and targeted antifungal agents is a continuous priority for researchers and pharmaceutical professionals. The ergosterol biosynthesis pathway represents a key target for many successful antifungal drugs, as ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
This compound, a topical antimycotic, has been utilized for the treatment of various dermatomycoses. Its active component, 2-chloro-4-nitrophenol, is a halogenated nitrophenol derivative. While its clinical efficacy is established, a detailed molecular understanding of its interaction with fungal cellular processes, particularly the ergosterol biosynthesis pathway, is not as well-documented as for other major antifungal classes like azoles and allylamines. This technical guide aims to synthesize the available information on this compound's mechanism of action, present relevant quantitative data, and provide detailed experimental protocols to facilitate further research in this area.
Proposed Mechanism of Action
The primary mechanism of action attributed to this compound (2-chloro-4-nitrophenol) is the disruption of the fungal cell membrane's structure and function. This leads to altered permeability, interfering with the transport of essential substances into the cell and the removal of metabolic waste, ultimately causing osmotic imbalance and cell lysis[1].
While some sources state that this compound functions by inhibiting ergosterol synthesis, a vital component of the fungal cell membrane, specific details regarding the targeted enzyme within the ergosterol biosynthesis pathway are not available in the reviewed scientific literature[2]. The disruption of ergosterol synthesis would indeed lead to the observed effects on cell membrane integrity. However, without direct evidence of enzyme inhibition and corresponding IC50 values, this remains a proposed, yet unconfirmed, specific mechanism. It is plausible that the observed effects on the cell membrane are a primary action of the compound, rather than a secondary consequence of inhibiting a specific biosynthetic pathway.
Below is a diagram of the ergosterol biosynthesis pathway, a common target for many antifungal drugs. The specific point of inhibition for this compound within this pathway is currently speculative.
Quantitative Data
Due to the limited specific research on this compound's enzymatic inhibition, IC50 values against specific enzymes in the ergosterol biosynthesis pathway are not available. However, Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is available for this compound's active ingredient, 2-chloro-4-nitrophenol, and related compounds against various fungal species.
Table 1: Antifungal Activity of this compound (2-chloro-4-nitrophenol)
| Fungal Species | Concentration | Effect | Reference |
| Microsporum canis | 0.0001% | Inhibits growth | [3] |
| Trichophyton gypseum | 0.0001% | Inhibits growth | [3] |
| Candida albicans | 0.0007% | Inhibits growth | [3] |
| General Fungi | 0.003% | Fungicidal effect | [3] |
Table 2: MIC Values of a Chloro-phenol Derivative against Dermatophytes
| Fungal Species | MIC (µL/mL) | MFC (µL/mL) | Reference |
| Microsporum canis (n=3) | 1.87 | 1.87 | |
| Microsporum gypseum (n=11) | 1.87 | 1.87 |
Note: MFC stands for Minimum Fungicidal Concentration, the lowest concentration that prevents the growth of an organism after subculture on to antibiotic-free media.
Experimental Protocols
To facilitate further investigation into the effects of this compound on the ergosterol biosynthesis pathway, this section provides detailed protocols for antifungal susceptibility testing and the quantification of ergosterol content in fungal cells.
Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M38-A2)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.
Materials:
-
This compound (2-chloro-4-nitrophenol) stock solution
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum, adjusted to the desired concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL)
-
Spectrophotometer
-
Incubator (28-35°C)
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of desired final concentrations.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to the desired concentration using a spectrophotometer or hemocytometer.
-
-
Inoculation and Incubation:
-
Add the adjusted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at the optimal temperature for the specific fungus for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a complete or significant (e.g., ≥80%) inhibition of visible growth compared to the drug-free control well.
-
Quantification of Ergosterol Content in Fungal Cells
This protocol allows for the measurement of total ergosterol content in fungal cells, which can be used to assess the impact of antifungal agents on its biosynthesis.
Materials:
-
Fungal culture treated with this compound and an untreated control
-
Saponification solution (e.g., 25% alcoholic potassium hydroxide)
-
Heptane or hexane
-
Sterile distilled water
-
Spectrophotometer capable of scanning UV wavelengths
-
Glass test tubes with Teflon-lined screw caps
Procedure:
-
Cell Harvest and Saponification:
-
Grow the fungal culture to the desired phase in the presence and absence of sub-inhibitory concentrations of this compound.
-
Harvest the fungal cells by centrifugation and wash with sterile distilled water.
-
Resuspend the cell pellet in the saponification solution.
-
Incubate at a high temperature (e.g., 85°C) for a defined period (e.g., 1-4 hours) to hydrolyze the cellular components.
-
-
Sterol Extraction:
-
After cooling, add a mixture of sterile distilled water and heptane (or hexane) to the saponified sample.
-
Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the organic phase.
-
Separate the phases by centrifugation.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper organic layer to a clean tube.
-
Scan the absorbance of the extract from 230 to 300 nm using a spectrophotometer.
-
Ergosterol has a characteristic absorbance spectrum with peaks at approximately 271, 282, and 293 nm, and a shoulder at 262 nm.
-
The amount of ergosterol can be calculated based on the absorbance at 282 nm using the Beer-Lambert law and a known extinction coefficient for ergosterol.
-
Conclusion and Future Directions
This compound (2-chloro-4-nitrophenol) is an effective topical antifungal agent whose mechanism of action is primarily associated with the disruption of the fungal cell membrane. While its interference with the ergosterol biosynthesis pathway is a plausible hypothesis that would explain its membrane-disrupting effects, there is a notable lack of direct experimental evidence to confirm this and identify a specific enzymatic target.
For a more complete understanding of this compound's antifungal properties, future research should focus on:
-
Enzyme Inhibition Assays: Conducting in vitro assays with purified enzymes from the ergosterol biosynthesis pathway to determine if 2-chloro-4-nitrophenol has a direct inhibitory effect and to calculate IC50 values.
-
Sterol Profile Analysis: Utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) to analyze the sterol composition of fungal cells treated with this compound. An accumulation of specific precursors would provide strong evidence for the inhibition of a particular enzymatic step.
-
Molecular Docking Studies: Performing computational studies to predict the binding affinity of 2-chloro-4-nitrophenol to the active sites of enzymes in the ergosterol pathway.
A more precise elucidation of this compound's mechanism of action will not only enhance our fundamental understanding of this antifungal agent but could also inform the development of novel, more targeted antifungal therapies.
References
The Myco-Degradation of Nitrofungin: A Biochemical Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofungin, chemically known as 2-chloro-4-nitrophenol, is an antifungal agent whose environmental fate and microbial degradation are of significant interest. This technical guide delineates the biochemical pathways involved in the degradation of this compound by fungi, with a particular focus on the enzymatic systems of white-rot fungi. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the complex biochemical and experimental workflows using Graphviz diagrams. The information presented is intended to serve as a comprehensive resource for researchers in mycoremediation, drug metabolism, and environmental science.
Introduction
This compound (2-chloro-4-nitrophenol) is a synthetic compound used for its antifungal properties. Its aromatic structure, substituted with both a chlorine atom and a nitro group, renders it relatively recalcitrant to natural degradation processes. However, certain fungi, particularly white-rot basidiomycetes, have demonstrated the capacity to metabolize and detoxify this compound. This ability is primarily attributed to their powerful and non-specific extracellular ligninolytic enzymes, as well as intracellular enzyme systems. Understanding the biochemical pathways of this compound degradation is crucial for developing effective bioremediation strategies for environments contaminated with this and similar nitroaromatic compounds. This guide provides a detailed overview of the current scientific understanding of this process.
Biochemical Pathways of this compound Degradation
The fungal degradation of this compound is not a single, linear pathway but rather a network of reactions catalyzed by a suite of enzymes. The primary enzymes implicated in the initial attack on the 2-chloro-4-nitrophenol molecule are laccases, peroxidases, and cytochrome P450 monooxygenases.[1][2][3] These enzymes can work individually or in concert to transform this compound into less toxic intermediates, which are then funneled into central metabolic pathways.
Laccase-Mediated Degradation
Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic compounds, including this compound. The reaction involves the removal of a hydrogen atom from the hydroxyl group of the phenol, generating a phenoxy radical. These radicals can then undergo non-enzymatic polymerization, leading to their removal from the solution, or they can be further oxidized.[4] The presence of redox mediators can enhance the range of substrates for laccases to include non-phenolic compounds.
Peroxidase-Catalyzed Oxidation
Fungal peroxidases, such as Manganese Peroxidase (MnP) and Versatile Peroxidase (VP), play a significant role in the degradation of recalcitrant aromatic compounds. These enzymes utilize hydrogen peroxide as an oxidant to catalyze a one-electron oxidation of the substrate. In the case of this compound, peroxidases can initiate the degradation by oxidizing the phenolic ring.[5][6] Studies on the oxidation of nitrophenols by fungal peroxidases have shown that the reaction often occurs at a solvent-exposed tryptophan residue on the enzyme surface.[5][6]
A proposed initial step in the peroxidase-catalyzed degradation of this compound involves its oxidation to a phenoxy radical. This can be followed by a series of reactions including hydroxylation and dechlorination.
Cytochrome P450 Monooxygenase System
Intracellularly, cytochrome P450 monooxygenases can also contribute to the metabolism of this compound. These enzymes are involved in a wide range of oxidative reactions, including hydroxylation, dealkylation, and epoxidation.[2][3][7] In the context of 2-chloro-4-nitrophenol, a cytochrome P450 enzyme could catalyze the hydroxylation of the aromatic ring, a key step that can facilitate subsequent ring cleavage. While direct evidence for cytochrome P450 involvement in this compound degradation by fungi is still emerging, their known role in the metabolism of other xenobiotics suggests their potential participation.[7][8]
A plausible pathway initiated by cytochrome P450 could involve the hydroxylation of the ring, followed by the removal of the nitro and chloro groups.
The following diagram illustrates a hypothesized overall pathway for this compound degradation by fungi, integrating the actions of these key enzyme systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 enzyme systems in fungi [pubmed.ncbi.nlm.nih.gov]
- 4. Laccase-mediated detoxification of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cib.csic.es [cib.csic.es]
- 6. Different fungal peroxidases oxidize nitrophenols at a surface catalytic tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Unfolding Interaction: A Technical Guide to Nitrofungin's Engagement with Fungal Plasma Membrane Lipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofungin, chemically known as 2-chloro-4-nitrophenol, is an antifungal agent with a history of use in treating topical fungal infections. While its efficacy is established, a detailed molecular understanding of its interaction with the fungal plasma membrane lipids remains an area of active investigation. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, drawing parallels with other phenolic antifungal compounds and outlining the experimental approaches required for a more comprehensive characterization. The primary mode of action is believed to involve the disruption of the fungal plasma membrane's integrity and function, a critical interface for cellular homeostasis and signaling. This document provides a framework for future research into this compound and similar compounds, highlighting key experimental protocols and potential signaling pathways involved in its antifungal activity.
Introduction: The Fungal Plasma Membrane as an Antifungal Target
The fungal plasma membrane is a complex and dynamic structure, rich in lipids and proteins, that serves as a crucial barrier and signaling hub. Its unique composition, particularly the presence of ergosterol instead of cholesterol, makes it a prime target for antifungal therapies.[1][2] Many established antifungal drugs, such as polyenes and azoles, exert their effects by either directly binding to ergosterol or inhibiting its synthesis, thereby compromising membrane integrity and function.[3][4][5]
This compound, as a phenolic compound, is postulated to interact with the plasma membrane, leading to a cascade of events that culminate in fungal cell death. The lipophilic nature of the phenol ring allows for partitioning into the lipid bilayer, while the nitro and chloro substituents influence its electronic properties and potential for specific interactions.
Putative Mechanism of this compound Interaction with Plasma Membrane Lipids
The precise molecular interactions between this compound and fungal plasma membrane lipids have not been extensively elucidated in publicly available literature. However, based on the known mechanisms of other phenolic and nitrophenolic compounds with antifungal properties, a multi-faceted interaction can be proposed.[6][7][8]
The primary interaction is likely the insertion of the this compound molecule into the phospholipid bilayer. This insertion can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. Such alterations can have profound consequences for the function of integral and peripheral membrane proteins, including enzymes and transporters crucial for fungal survival.
Furthermore, as a weak acid, this compound can act as a protonophore, dissipating the proton gradient across the fungal plasma membrane. This uncoupling of the proton motive force would disrupt ATP synthesis and nutrient transport, leading to cellular energy depletion.
While a direct and specific interaction with ergosterol has not been confirmed for this compound, the disruption of the general lipid environment could indirectly affect the function of ergosterol-rich membrane domains, which are important for the localization and activity of various membrane proteins.
Quantitative Data on Antifungal Activity
Specific quantitative data detailing the binding affinity of this compound to fungal membrane lipids or its precise impact on membrane fluidity are scarce in the literature. However, minimum inhibitory concentration (MIC) values provide a quantitative measure of its antifungal potency. The following table summarizes hypothetical MIC data for this compound against common fungal pathogens, which would typically be determined through standardized microdilution assays.
| Fungal Species | Hypothetical MIC Range (µg/mL) |
| Candida albicans | 8 - 32 |
| Aspergillus fumigatus | 16 - 64 |
| Trichophyton rubrum | 4 - 16 |
Note: These values are illustrative and would need to be determined experimentally for specific fungal isolates.
Experimental Protocols for Elucidating this compound-Membrane Interactions
To rigorously investigate the interaction of this compound with fungal plasma membrane lipids, a combination of biophysical and cell-based assays is required.
Model Membrane Studies using Liposomes
Objective: To characterize the direct interaction of this compound with lipid bilayers of defined composition.
Methodology:
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition can be varied to mimic the fungal plasma membrane (e.g., containing phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and ergosterol).
-
Fluorescence Polarization/Anisotropy: A fluorescent probe (e.g., DPH or TMA-DPH) is incorporated into the liposome bilayer. The addition of this compound and subsequent changes in fluorescence polarization are measured to determine its effect on membrane fluidity.
-
Calcein Leakage Assay: The fluorescent dye calcein is encapsulated within the liposomes at a self-quenching concentration. The addition of this compound, if it causes membrane permeabilization, will lead to calcein leakage and an increase in fluorescence, which can be monitored over time.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of this compound binding to liposomes, providing insights into the binding affinity and enthalpy of the interaction.
Fungal Protoplast-Based Assays
Objective: To study the effects of this compound on the plasma membrane of living fungal cells in the absence of the cell wall.
Methodology:
-
Protoplast Generation: Fungal cells are treated with cell wall-degrading enzymes (e.g., lyticase, zymolyase) in an osmotically stabilizing buffer to generate protoplasts.
-
Membrane Potential Measurement: The fluorescent dye DiSC3(5) is used to monitor changes in plasma membrane potential. Depolarization of the membrane upon addition of this compound will result in a change in fluorescence.
-
ATP Leakage Assay: The extracellular ATP concentration is measured using a luciferin/luciferase-based assay. An increase in extracellular ATP indicates membrane damage.
Advanced Imaging Techniques
Objective: To visualize the effects of this compound on fungal membrane organization and integrity.
Methodology:
-
Confocal Laser Scanning Microscopy (CLSM): Using fluorescent membrane stains (e.g., FM4-64) and viability dyes (e.g., propidium iodide) to visualize membrane internalization and cell death in real-time.
-
Atomic Force Microscopy (AFM): To image the fungal cell surface at high resolution and observe changes in membrane topography and roughness following this compound treatment.
Visualizing the Proposed Mechanism and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Cell Death
Caption: Proposed cascade of events following this compound interaction with the fungal plasma membrane.
Experimental Workflow for Membrane Fluidity Analysis
Caption: Workflow for assessing this compound's effect on membrane fluidity using fluorescence polarization.
Logical Relationship of Antifungal Membrane Disruption
References
- 1. Ergosterol - Wikipedia [en.wikipedia.org]
- 2. Molecular landscape of the fungal plasma membrane and implications for antifungal action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal nitro compounds from skunk cabbage (Lysichitum americanum) leaves treated with cupric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – As the threat of antifungal resistance continues to mount, the scientific community is in a race to discover and develop novel therapeutic agents. A promising new frontier in this battle is the exploration of chlornitrophenol and its derivatives. This technical guide provides an in-depth overview of the primary research into the antifungal properties of this emerging class of compounds, designed for researchers, scientists, and drug development professionals.
Abstract
Chlornitrophenol and its related nitro and chloro-substituted phenolic compounds have demonstrated significant potential as antifungal agents. This guide synthesizes the available primary research, detailing their mechanism of action, in vitro efficacy, and the experimental protocols used to evaluate their activity. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key experimental workflows and conceptual frameworks are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of the current state of research in this field.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds with antifungal properties. Phenolic compounds, known for their broad-spectrum antimicrobial activities, represent a promising starting point for the development of new drugs. The introduction of nitro and chloro- substituents to the phenol ring has been shown to modulate its biological activity, often enhancing its efficacy against pathogenic fungi. This guide focuses on the antifungal discovery of chlornitrophenol and related derivatives, providing a technical foundation for further research and development.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for various nitrophenol derivatives against a range of fungal pathogens. This data provides a comparative overview of the antifungal potency of these compounds.
Table 1: Antifungal Activity of 2-Amino-4-nitrophenol and its Derivatives [1]
| Compound | Fungal Species | MIC (µg/mL) |
| 2-Amino-4-nitrophenol | Rhizoctonia solani | >100 |
| Bipolaris sorokiniana | >100 | |
| N-(2-hydroxy-5-nitrophenyl)formamide | Rhizoctonia solani | 50 |
| Bipolaris sorokiniana | 25 | |
| N-(2-hydroxy-5-nitrophenyl)acetamide | Sclerotinia sclerotiorum | 10 |
| Venturia inaequalis | 5 |
Table 2: Antimicrobial Activity of Chlorine-Substituted 4-Alkylphenols [2]
| Compound | Fungal Species | MIC (µg/mL) |
| o-chlor-p-propylphenol | Candida sp. | 15.6 |
| Trichophyton gypseum | 3.9 | |
| o-chlor-p-butylphenol | Candida sp. | 7.8 |
| Trichophyton gypseum | 1.9 | |
| o-chlor-p-amylphenol | Candida sp. | 3.9 |
| Trichophyton gypseum | 0.9 | |
| o-chlor-p-hexylphenol | Candida sp. | 1.9 |
| Trichophyton gypseum | 0.48 | |
| o-chlor-p-heptylphenol | Candida sp. | 0.9 |
| Trichophyton gypseum | 0.24 | |
| o-chlor-p-cyclopentylphenol | Candida sp. | 3.9 |
| Trichophyton gypseum | 0.9 | |
| o-chlor-p-cyclohexylphenol | Candida sp. | 1.9 |
| Trichophyton gypseum | 0.48 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal activity of the test compounds is commonly determined using a broth microdilution method.
Protocol:
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Spores or conidia are harvested and suspended in sterile saline or a suitable broth. The suspension is then adjusted to a standardized concentration (e.g., 1 × 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
Mycelial Growth Inhibition Assay
This assay is particularly useful for filamentous fungi.
Protocol:
-
Media Preparation: An appropriate agar medium (e.g., Potato Dextrose Agar) is prepared and autoclaved. While the agar is still molten, the test compound is added to achieve the desired final concentrations.
-
Inoculation: A small plug of mycelium from an actively growing fungal culture is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature until the mycelium in the control plate (without the compound) reaches the edge of the plate.
-
Measurement: The diameter of the fungal colony in each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Visualizations
Experimental Workflow for Antifungal Screening
Caption: Workflow for the discovery and in vitro evaluation of novel antifungal compounds.
Conceptual Framework for Structure-Activity Relationship (SAR)
Caption: Key factors influencing the structure-activity relationship of substituted phenols.
Potential Mechanisms of Action
While the precise molecular targets of chlornitrophenol derivatives are still under investigation, the antifungal activity of phenolic compounds is generally attributed to several mechanisms:
-
Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Enzyme Inhibition: Phenolic compounds can inhibit the activity of essential fungal enzymes, such as those involved in cell wall synthesis or energy production.
-
Inhibition of Virulence Factors: Some derivatives have been shown to inhibit key fungal virulence factors, such as hyphal formation and biofilm development. Research on 2-allylphenol derivatives indicates that the presence of a nitro group can enhance the inhibition of the alternative oxidase (AOX) pathway, which is crucial for fungal respiration in the presence of respiratory inhibitors.[3]
Conclusion and Future Directions
The primary research on chlornitrophenol and its derivatives highlights their potential as a new class of antifungal agents. The data presented in this guide demonstrates that the antifungal activity is significantly influenced by the nature and position of the substituents on the phenol ring. Future research should focus on:
-
Elucidating the precise mechanism of action through target identification and validation studies.
-
Expanding the structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity of these compounds.
-
Conducting in vivo efficacy and toxicity studies to assess their therapeutic potential in animal models of fungal infections.
The continued investigation of this chemical class holds promise for the development of novel and effective treatments for fungal diseases.
References
- 1. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on Nitrofungin's Fungicidal vs. Fungistatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofungin, chemically identified as 2-Chloro-4-nitrophenol, is an antifungal agent with recognized therapeutic potential. Distinguishing between fungicidal (lethal to fungi) and fungistatic (inhibiting fungal growth) activity is paramount in the development of antifungal therapies, directly impacting treatment strategies and outcomes. This technical guide provides a comprehensive overview of the methodologies required to elucidate the precise nature of this compound's antifungal action. While specific quantitative data on the fungicidal and fungistatic properties of this compound against various pathogenic fungi are not extensively available in publicly accessible literature, this document outlines the established experimental protocols and data interpretation frameworks necessary for such an investigation. Furthermore, it explores potential fungal signaling pathways that may be implicated in its mechanism of action, providing a roadmap for future research.
Introduction to this compound and Antifungal Activity
This compound (2-Chloro-4-nitrophenol) is a phenolic compound that has been identified as an antifungal agent.[1] The efficacy of an antifungal drug is fundamentally characterized by its ability to either kill fungal cells (fungicidal action) or inhibit their proliferation (fungistatic action). This distinction is critical in a clinical setting; fungicidal agents are often preferred for treating infections in immunocompromised patients who cannot mount a robust immune response to clear the inhibited, but still viable, fungal pathogens.
The determination of whether a compound is fungicidal or fungistatic relies on the comparison of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.
The ratio of MFC to MIC is a key indicator:
-
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
-
An MFC/MIC ratio of > 4 suggests fungistatic activity.
Experimental Protocols for Determining Fungicidal vs. Fungistatic Activity
The following protocols are adapted from established methodologies for antifungal susceptibility testing and can be applied to the investigation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.
Materials:
-
This compound (2-Chloro-4-nitrophenol) stock solution of known concentration.
-
Fungal isolates of interest (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum).
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Hemocytometer or spectrophotometer for inoculum standardization.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a fungal suspension in sterile saline or PBS.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL using a hemocytometer or by adjusting the turbidity to a 0.5 McFarland standard.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 512 µg/mL).
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the drug dilutions and the growth control well.
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or up to 7 days (for dermatophytes), depending on the organism's growth rate.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (for yeasts) or a significant inhibition of growth compared to the drug-free control well. For some fungi, a reading of ≥50% or ≥80% growth inhibition is used as the endpoint.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a subsequent step after the MIC has been established.
Procedure:
-
Following the MIC reading, take a 10-20 µL aliquot from each well that shows growth inhibition (i.e., at and above the MIC).
-
Spread the aliquot onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C until growth is visible in the subculture from the growth control well.
-
The MFC is the lowest concentration of this compound from which fewer than three colonies grow, which corresponds to approximately a 99.9% killing activity.
Data Presentation and Interpretation
To facilitate the comparison of this compound's activity against various fungal species, all quantitative data should be summarized in a structured table.
Table 1: Hypothetical Antifungal Susceptibility Data for this compound
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity |
| Candida albicans | Data not available | Data not available | Data not available | To be determined |
| Aspergillus fumigatus | Data not available | Data not available | Data not available | To be determined |
| Trichophyton rubrum | Data not available | Data not available | Data not available | To be determined |
| Trichophyton mentagrophytes | Data not available | Data not available | Data not available | To be determined |
Potential Signaling Pathways as Targets for this compound
While the precise molecular mechanism of this compound is not well-elucidated, several key fungal signaling pathways are common targets for antifungal agents and represent areas of interest for future investigation.
Cell Wall Integrity (CWI) Pathway
The fungal cell wall is a dynamic structure essential for viability and is a prime target for antifungal drugs. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that responds to cell wall stress.[2] Inhibition of cell wall biosynthetic enzymes can trigger this pathway.
Ergosterol Biosynthesis Pathway
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity and function. Many antifungal drugs, such as azoles and polyenes, target the ergosterol biosynthesis pathway.[3]
Experimental Workflow for Investigating this compound's Activity
A systematic approach is necessary to characterize the antifungal properties of this compound.
References
Unraveling the Enigma: A Technical Guide to Investigating the Mode of Action of Nitrofungin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofungin, chemically known as 2-chloro-4-nitrophenol, is an antifungal agent with established efficacy against a range of fungal pathogens, particularly dermatophytes. Despite its clinical use, a comprehensive understanding of its precise molecular mechanism of action remains to be fully elucidated. This technical guide provides a foundational framework for researchers to investigate the core mechanisms by which this compound exerts its antifungal effects. Drawing upon established principles of antifungal drug action and detailed experimental protocols, this document outlines a systematic approach to exploring potential cellular targets, including the fungal cell membrane, cell wall biosynthesis, and protein synthesis. The guide is supplemented with detailed methodologies for key experiments, structured data presentation formats, and conceptual pathway diagrams to facilitate a rigorous and targeted investigation into this compound's mode of action.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates a deeper understanding of existing antifungal agents to optimize their use and to guide the development of novel therapeutics. This compound has a history of effective use, but the scientific literature lacks a definitive consensus on its specific molecular targets and the biochemical pathways it disrupts. This guide proposes a multi-pronged investigational approach, focusing on three primary hypothesized mechanisms of action based on the known targets of other antifungal compounds and the chemical nature of this compound.
Hypothesized Mechanisms of Action and Investigational Workflow
Based on the modes of action of other antifungal agents and the chemical structure of this compound, three primary hypotheses are proposed:
-
Disruption of Fungal Cell Membrane Integrity: this compound may interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, or directly interact with the membrane, leading to increased permeability and cell death.
-
Inhibition of Fungal Cell Wall Synthesis: this compound could potentially inhibit key enzymes involved in the synthesis of chitin and β-glucan, essential structural components of the fungal cell wall.
-
Inhibition of Protein Synthesis: As a nitrophenol derivative, this compound may be intracellularly reduced to reactive intermediates that could non-specifically target ribosomal proteins, thereby inhibiting protein synthesis, a mechanism observed for other nitroaromatic compounds.[1]
The following workflow provides a structured approach to investigating these hypotheses.
Caption: A logical workflow for investigating this compound's mode of action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental quantitative measure of antifungal activity.
Protocol: Broth Microdilution Method (adapted from CLSI M27)[2][3][4]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation or sufficient growth is achieved.
-
Prepare a suspension of fungal cells or spores in sterile saline or RPMI-1640 medium.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Investigation of Cell Membrane Disruption
3.2.1. Ergosterol Quantification Assay
This assay determines if this compound inhibits the ergosterol biosynthetic pathway.
Protocol: (adapted from various sources)[5][6][7][8][9]
-
Fungal Culture and Treatment:
-
Grow the fungal strain in a suitable liquid medium to mid-log phase.
-
Expose the culture to sub-lethal concentrations of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 4-6 hours). Include an untreated control.
-
-
Ergosterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Wash the cells with sterile distilled water.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet.
-
Vortex for 1 minute and incubate in an 85°C water bath for 1 hour for saponification.
-
Allow the samples to cool to room temperature.
-
Add a mixture of 1 mL sterile distilled water and 3 mL n-heptane.
-
Vortex vigorously for 3 minutes and allow the layers to separate.
-
-
Analysis:
-
Transfer the upper (n-heptane) layer containing ergosterol to a clean tube.
-
Analyze the extracted ergosterol using a spectrophotometer by scanning the absorbance between 230 and 300 nm. The presence of two characteristic peaks at 281.5 nm and 290 nm, and a shoulder at 271 nm, is indicative of ergosterol.
-
Alternatively, for more precise quantification, analyze the extract using High-Performance Liquid Chromatography (HPLC).
-
Hypothesized Ergosterol Biosynthesis Pathway and Potential this compound Inhibition
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.
Investigation of Cell Wall Synthesis Inhibition
3.3.1. Chitin and β-Glucan Synthase Activity Assays
These assays measure the activity of key enzymes in cell wall synthesis.
Protocol: (General approach, specific kits or methods may vary)[10][11][12][13]
-
Preparation of Fungal Protoplasts/Microsomes:
-
Grow the fungal culture and harvest the cells.
-
Prepare protoplasts by enzymatic digestion of the cell wall (e.g., using lyticase or glucanex).
-
Lyse the protoplasts to obtain a microsomal fraction rich in cell membrane-bound enzymes.
-
-
Enzyme Assay:
-
For chitin synthase , the assay mixture typically contains the microsomal fraction, the substrate UDP-N-acetylglucosamine (radiolabeled or fluorescently tagged), and a buffer. The reaction measures the incorporation of the labeled substrate into chitin.
-
For β-(1,3)-glucan synthase , the assay mixture contains the microsomal fraction and the substrate UDP-glucose (radiolabeled or fluorescently tagged). The reaction measures the incorporation of the labeled substrate into β-glucan.
-
Incubate the reaction mixtures in the presence and absence of various concentrations of this compound.
-
-
Quantification:
-
Stop the reactions and quantify the amount of synthesized polymer (chitin or β-glucan) using methods such as scintillation counting for radiolabeled substrates or fluorescence measurement.
-
Conceptual Fungal Cell Wall Synthesis Pathway
Caption: Potential inhibition points of this compound in the fungal cell wall synthesis pathway.
Investigation of Protein Synthesis Inhibition
3.4.1. In Vitro Protein Synthesis Inhibition Assay
This assay determines if this compound directly inhibits the translational machinery.
Protocol: (using a cell-free translation system)[14][15][16][17]
-
Preparation of Cell-Free Extract:
-
Prepare a cell-free extract from a suitable fungal strain (e.g., Saccharomyces cerevisiae) that is active in protein synthesis. This typically involves cell lysis and removal of cell debris by centrifugation.
-
-
In Vitro Translation Reaction:
-
Set up a reaction mixture containing the cell-free extract, a template mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).
-
Add varying concentrations of this compound to the reaction mixtures. Include a positive control inhibitor (e.g., cycloheximide) and a negative control (no inhibitor).
-
-
Measurement of Protein Synthesis:
-
Incubate the reactions at an optimal temperature (e.g., 30°C).
-
After incubation, precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).
-
Quantify the amount of incorporated radiolabeled amino acid using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | ||
| Microsporum canis | ||
| Candida albicans | ||
| Aspergillus fumigatus |
Table 2: Effect of this compound on Ergosterol Content in Candida albicans
| This compound Conc. (µg/mL) | Ergosterol Content (% of Control) |
| 0 (Control) | 100 |
| 0.5 x MIC | |
| 1 x MIC |
Table 3: Inhibition of Chitin and β-Glucan Synthase Activity by this compound
| This compound Conc. (µg/mL) | Chitin Synthase Activity (% of Control) | β-Glucan Synthase Activity (% of Control) |
| 0 (Control) | 100 | 100 |
| [Concentration 1] | ||
| [Concentration 2] | ||
| [Concentration 3] |
Table 4: Inhibition of In Vitro Protein Synthesis by this compound
| This compound Conc. (µg/mL) | Protein Synthesis (% of Control) |
| 0 (Control) | 100 |
| [Concentration 1] | |
| [Concentration 2] | |
| [Concentration 3] |
Conclusion
This technical guide provides a comprehensive and systematic framework for the basic research into the mode of action of this compound. By employing the detailed experimental protocols and structured data analysis outlined herein, researchers can effectively investigate the primary hypotheses of cell membrane disruption, cell wall synthesis inhibition, and protein synthesis inhibition. The elucidation of this compound's precise mechanism will not only enhance our understanding of this established antifungal agent but also contribute valuable knowledge to the broader field of antifungal drug discovery and development. The visualization tools provided are intended to aid in the conceptualization of the potential pathways and experimental designs. Further research building upon the findings from these foundational experiments will be crucial in fully characterizing the molecular interactions of this compound within the fungal cell.
References
- 1. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Ergosterol extraction: a comparison of methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ribotoxic Proteins, Known as Inhibitors of Protein Synthesis, from Mushrooms and Other Fungi According to Endo’s Fragment Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Chlornitrophenol: A Technical Guide to its Broad-Spectrum Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlornitrophenol, a chlorinated and nitrated phenolic compound, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the existing data on chlornitrophenol's potential as a broad-spectrum antifungal agent. It consolidates available quantitative data on its antifungal activity, details the experimental protocols for its evaluation, and explores its putative mechanism of action. While direct and extensive research on specific chlornitrophenol isomers is still emerging, this document synthesizes the current understanding to guide further research and development in the field of antifungal therapeutics.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This necessitates the exploration of novel antifungal agents with broad-spectrum activity and unique mechanisms of action. Chlornitrophenol and its derivatives have emerged as compounds of interest due to their demonstrated antimicrobial and fungicidal properties. This guide aims to provide a detailed technical resource for researchers and drug development professionals on the antifungal potential of chlornitrophenol.
Antifungal Activity of Chlornitrophenol Derivatives
While comprehensive data on the antifungal spectrum of specific chlornitrophenol isomers are limited in publicly available literature, studies on related compounds indicate the potential of the chloronitrophenyl chemical scaffold.
A notable example is 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, a derivative of chlornitrophenol. Research has demonstrated its potent fungicidal activity against the pathogenic yeast Candida albicans.
Table 1: Antifungal Activity of a Chlornitrophenol Derivative against Candida albicans
| Compound | Fungal Species | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone | Candida albicans | 0.25[1][2] |
This finding underscores the potential of chlornitrophenol derivatives as effective antifungal agents and warrants further investigation into the activity of the parent compounds and other analogues against a wider range of fungal pathogens.
Mechanism of Action
The precise mechanism of action for chlornitrophenol's antifungal activity is not yet fully elucidated in the scientific literature. However, information from the commercial antifungal product Nitrofungin®, which contains chlornitrophenol as an active ingredient, suggests a primary effect on the fungal cell membrane.
The proposed mechanism involves the disruption of the fungal cell membrane's structure and function. This leads to altered permeability, affecting the transport of essential nutrients into the cell and the removal of waste products.[3] Such disruption can lead to a loss of cellular integrity and ultimately, cell death. Furthermore, it is suggested that chlornitrophenol may also inhibit crucial enzymatic systems within the fungal cell.[3]
Potential mechanisms that warrant further investigation include:
-
Disruption of Plasma Membrane Integrity: Direct interaction with membrane lipids and proteins, leading to depolarization and increased permeability.
-
Inhibition of Ergosterol Biosynthesis: Interference with the enzymatic pathway responsible for producing ergosterol, a vital component of the fungal cell membrane.
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components such as lipids, proteins, and DNA.
The following diagram illustrates a hypothetical signaling pathway that could be affected by chlornitrophenol, based on common antifungal mechanisms of action.
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing and can be adapted for the evaluation of chlornitrophenol.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is the standard procedure.
Materials:
-
Chlornitrophenol (specific isomer to be tested)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Sterile water, saline, and dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
For molds, cover the culture with sterile saline and gently scrape the surface to release conidia. Filter the suspension to remove hyphal fragments and adjust the conidial suspension to the desired concentration.
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds in the test wells.
-
-
Preparation of Chlornitrophenol Dilutions:
-
Prepare a stock solution of chlornitrophenol in DMSO.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the chlornitrophenol dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of chlornitrophenol at which there is a significant inhibition of growth (typically ≥50% for yeasts and ≥90% for molds) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.
Procedure:
-
Following the determination of the MIC, take an aliquot (typically 10-20 µL) from each well of the microtiter plate that shows no visible growth.
-
Spread the aliquot onto an appropriate agar medium that does not contain the antifungal agent.
-
Incubate the plates at 35°C until growth is visible in the growth control subculture.
-
The MFC is the lowest concentration of chlornitrophenol from which there is no fungal growth on the subculture plates.
Future Directions
The available data, although limited, suggests that chlornitrophenol and its derivatives are a promising area for the development of new antifungal agents. To fully realize this potential, future research should focus on:
-
Broad-Spectrum Activity Screening: Systematic evaluation of the MIC and MFC of various chlornitrophenol isomers against a wide panel of clinically relevant yeasts and molds, including drug-resistant strains.
-
Mechanism of Action Studies: Detailed investigations to confirm the effect of chlornitrophenol on the fungal cell membrane, including membrane potential assays, lipid peroxidation assays, and analysis of ergosterol biosynthesis. Studies on the induction of reactive oxygen species and its role in fungal cell death are also crucial.
-
Identification of Fungal Signaling Pathways: Once the primary mechanism is established, further research can explore the specific signaling pathways within the fungus that are modulated by chlornitrophenol. This could involve transcriptomic and proteomic analyses of treated fungal cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of chlornitrophenol derivatives to identify the key structural features required for potent antifungal activity and to optimize for selectivity and reduced toxicity.
-
In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models of fungal infection to assess their therapeutic efficacy and safety profiles.
Conclusion
Chlornitrophenol presents an intriguing starting point for the discovery and development of novel antifungal agents. Its purported mechanism of action, targeting the fungal cell membrane, is a validated strategy for antifungal therapy. However, a significant amount of foundational research is still required to fully characterize its antifungal spectrum and elucidate its precise molecular mechanisms. The experimental protocols and future research directions outlined in this guide provide a framework for the scientific community to systematically investigate the potential of chlornitrophenol as a broad-spectrum antifungal. Such efforts are essential in the ongoing battle against life-threatening fungal diseases.
References
- 1. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pillintrip.com [pillintrip.com]
Methodological & Application
Application Notes and Protocols for Standardized Nitrofungin MIC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofungin (2-chloro-4-nitrophenol) is an antifungal agent with potential applications in the treatment of fungal infections. To facilitate research and development, a standardized protocol for determining its Minimum Inhibitory Concentration (MIC) is essential. These application notes provide a detailed methodology for MIC testing of this compound against pathogenic fungi, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI). The protocol is designed to be reproducible and to provide a basis for the comparison of data across different laboratories.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated; however, based on its chemical structure as a nitrophenol derivative and evidence from similar compounds, two primary mechanisms are proposed. The primary proposed mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By interfering with the ergosterol pathway, this compound likely disrupts membrane integrity, leading to cell leakage and death. A secondary potential mechanism is the uncoupling of oxidative phosphorylation in fungal mitochondria. This action would disrupt ATP synthesis, depriving the fungal cell of energy and leading to growth inhibition.
Putative Signaling Pathway of this compound
Caption: Proposed mechanisms of this compound's antifungal activity.
Experimental Protocol: Broth Microdilution MIC Testing
This protocol is adapted from the CLSI M27 guidelines for yeast and M38 for filamentous fungi.
Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates (U-bottom for yeasts, flat-bottom for molds)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Plate reader (optional)
Experimental Workflow
Caption: Workflow for determining this compound MIC by broth microdilution.
Step-by-Step Methodology
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a concentration of 1.6 mg/mL.
-
Further dilutions should be made in RPMI 1640 medium.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from, for example, 128 µg/mL to 0.25 µg/mL.
-
Each well should contain 100 µL of the diluted drug.
-
Include a drug-free well for growth control and an un-inoculated well for sterility control.
-
-
Inoculum Preparation:
-
Yeasts: From a 24-hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Molds: From a 7-day culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline and gently scrape the surface with a sterile loop. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Reading can be done visually or with a microplate reader at a wavelength of 530 nm.
-
Data Presentation
The following table is a template for summarizing this compound MIC data. Note: As of the last update, specific MIC ranges for this compound against a wide range of fungal species are not extensively published. Researchers should populate this table with their own experimental data.
| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | Data not available | Data not available | Data not available | Data not available |
| Candida glabrata | Data not available | Data not available | Data not available | Data not available |
| Candida parapsilosis | Data not available | Data not available | Data not available | Data not available |
| Aspergillus fumigatus | Data not available | Data not available | Data not available | Data not available |
| Aspergillus flavus | Data not available | Data not available | Data not available | Data not available |
| QC Strain | Expected MIC Range (µg/mL) | |||
| C. parapsilosis ATCC 22019 | Data not available | Data not available | ||
| C. krusei ATCC 6258 | Data not available | Data not available |
Quality Control
-
Standard QC strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, should be included in each run.
-
The MIC values for the QC strains should fall within an established range. Note: Specific QC ranges for this compound have not been established and will need to be determined through multi-laboratory studies.
Disclaimer
This document provides a recommended protocol for this compound MIC testing based on existing standards for other antifungal agents. The proposed mechanism of action is based on available scientific literature on related compounds and requires further experimental validation for this compound specifically. The MIC data table is a template, and researchers are encouraged to generate and report their own data to contribute to the collective understanding of this compound's antifungal properties.
Application Notes and Protocols for In-Vitro Modeling of Dermatophyte Infection for Nitrofungin Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in-vitro models of dermatophyte infection for the evaluation of antifungal agents, with a specific focus on the application of Nitrofungin. The protocols detailed below are designed to offer standardized methods for establishing reproducible and clinically relevant models of tinea corporis (skin infection) and onychomycosis (nail infection).
Introduction
Dermatophytosis, a superficial fungal infection of keratinized tissues, is a prevalent global health concern. The development of effective antifungal therapies necessitates robust preclinical evaluation using in-vitro models that accurately mimic the in-vivo infection environment. This document outlines the use of Reconstructed Human Epidermis (RHE) and in-vitro nail infection models to assess the efficacy of antifungal compounds like this compound against common dermatophytes such as Trichophyton rubrum.
While specific quantitative data for this compound in these advanced models is not yet widely published, the provided protocols offer a framework for its evaluation. The included data for other established antifungal agents serves as a benchmark for comparative analysis.
Data Presentation: Antifungal Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antifungal agents against common dermatophytes, providing a comparative context for the evaluation of this compound.
Table 1: In-Vitro Antifungal Activity of Common Antifungals Against Trichophyton Species
| Antifungal Agent | Trichophyton rubrum MIC Range (µg/mL) | Trichophyton mentagrophytes MIC Range (µg/mL) |
| Terbinafine | 0.002 - 0.25 | 0.016 - 0.256 |
| Itraconazole | 0.125 - 2 | 0.25 - 2 |
| Fluconazole | 0.125 - 64 | 0.25 - 32 |
| Griseofulvin | 0.03 - 1 | 0.06 - 1 |
| Miconazole | Not Widely Reported | Not Widely Reported |
Note: Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
I. Reconstructed Human Epidermis (RHE) Model of Dermatophytosis
This model simulates a human skin infection and is ideal for testing the efficacy of topical antifungal formulations.
Materials:
-
Reconstructed Human Epidermis (RHE) tissues (e.g., EpiDerm™, SkinEthic™ RHE)
-
Dermatophyte strains (Trichophyton rubrum, Trichophyton mentagrophytes)
-
Sabouraud Dextrose Agar (SDA)
-
Phosphate-Buffered Saline (PBS)
-
Assay medium (as recommended by the RHE tissue manufacturer)
-
This compound (or other test compounds)
-
Sterile culture plates, pipettes, and other standard laboratory equipment
Protocol:
-
Dermatophyte Culture and Inoculum Preparation:
-
Culture dermatophytes on SDA plates at 25-30°C for 7-14 days until sporulation is observed.
-
Harvest fungal spores (conidia) by gently scraping the surface of the agar with a sterile loop and suspending them in sterile PBS.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL) with PBS.
-
-
Infection of RHE Tissues:
-
Place the RHE tissues in a 6-well or 12-well plate containing assay medium.
-
Topically apply a defined volume (e.g., 10-20 µL) of the dermatophyte spore suspension onto the surface of each RHE tissue.
-
Incubate the infected tissues at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours to allow for spore germination and invasion of the stratum corneum.
-
-
Antifungal Treatment:
-
Prepare different concentrations of this compound in a suitable vehicle.
-
Apply a defined volume (e.g., 10-20 µL) of the this compound formulation or vehicle control to the surface of the infected RHE tissues.
-
Incubate the treated tissues for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Antifungal Efficacy:
-
Colony Forming Unit (CFU) Assay:
-
Separate the RHE tissue from its culture insert.
-
Homogenize the tissue in a known volume of sterile PBS containing a mild detergent (e.g., 0.05% Tween 80).
-
Perform serial dilutions of the homogenate and plate onto SDA plates.
-
Incubate at 25-30°C for 5-7 days and count the number of colonies to determine the fungal load (CFU/tissue).
-
-
Quantitative PCR (qPCR):
-
Extract fungal DNA from the homogenized tissue using a suitable extraction kit.
-
Perform qPCR using primers specific for a dermatophyte gene (e.g., ITS region) to quantify the amount of fungal DNA.
-
-
Histological Analysis:
-
Fix the RHE tissues in formalin, embed in paraffin, and section.
-
Stain the sections with Periodic acid-Schiff (PAS) to visualize fungal elements within the stratum corneum.
-
-
II. In-Vitro Onychomycosis (Nail Infection) Model
This model is designed to mimic a fungal infection of the nail and is suitable for evaluating the penetration and efficacy of topical antifungal agents intended for onychomycosis.
Materials:
-
Human nail clippings (sterilized) or bovine hoof membranes.
-
Dermatophyte strains (Trichophyton rubrum, Trichophyton mentagrophytes)
-
RPMI 1640 medium
-
Sabouraud Dextrose Agar (SDA)
-
This compound (or other test compounds)
-
Sterile culture plates, nail fragments, and other standard laboratory equipment
Protocol:
-
Preparation of Nail Fragments:
-
Collect healthy human nail clippings and sterilize them (e.g., with ethanol and UV irradiation).
-
Alternatively, use standardized bovine hoof membranes.
-
-
Dermatophyte Culture and Inoculum Preparation:
-
Prepare a spore suspension as described in the RHE model protocol.
-
-
Infection of Nail Fragments:
-
Place the sterile nail fragments in a 24-well plate.
-
Inoculate the nail fragments with the dermatophyte spore suspension in RPMI 1640 medium.
-
Incubate at 30°C for 2-4 weeks to allow for the establishment of a mature infection with hyphal invasion of the nail plate.
-
-
Antifungal Treatment:
-
Remove the infected nail fragments from the culture medium and place them on a sterile surface.
-
Apply the this compound formulation or vehicle control to the dorsal side of the nail fragment.
-
Incubate for the desired treatment period, with reapplication of the treatment as required by the intended clinical regimen.
-
-
Assessment of Antifungal Efficacy:
-
Fungal Viability Assessment (CFU):
-
After the treatment period, pulverize the nail fragments in a sterile manner.
-
Suspend the nail powder in sterile PBS with a detergent.
-
Perform serial dilutions and plate on SDA to determine the number of viable fungal colonies (CFU/gram of nail).
-
-
Microscopic Examination:
-
Examine the treated nail fragments under a microscope to visually assess the reduction in fungal growth and hyphal integrity.
-
-
Visualizations
Signaling Pathways in Dermatophyte Infection
The following diagrams illustrate key signaling pathways involved in the interaction between dermatophytes and the host keratinocytes. Understanding these pathways can provide insights into the mechanism of action of antifungal agents like this compound.
Figure 1. Dermatophyte adhesion and invasion pathway.
Figure 2. Host innate immune response to dermatophytes.
Experimental Workflows
The following diagrams outline the experimental workflows for the RHE and in-vitro onychomycosis models.
Application Notes and Protocols for High-Throughput Screening of Nitrofungin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofungin (2-Chloro-4-nitrophenol) is an antifungal agent known to be effective against a range of fungi, including dermatophytes, yeasts, and molds.[1] Its derivatives represent a promising class of compounds for the development of novel antifungal therapies. High-throughput screening (HTS) is an essential tool in drug discovery for efficiently testing large libraries of chemical compounds to identify potential drug candidates. These application notes provide detailed protocols for HTS assays tailored to the evaluation of this compound derivatives, focusing on their antifungal efficacy and mechanism of action.
The primary mechanism of action for this compound and related phenolic compounds involves the disruption of the fungal cell membrane's integrity and permeability.[1] This leads to leakage of intracellular components and ultimately, cell death. Additionally, phenolic compounds can interfere with key fungal-specific pathways, such as the biosynthesis of ergosterol, a vital component of the fungal cell membrane, and the synthesis of cell wall components like β-glucan and chitin.
This document outlines both cell-based (phenotypic) and biochemical (target-based) HTS assays to facilitate the comprehensive screening of this compound derivatives.
Data Presentation: Antifungal Activity of Lead Compounds
The following tables summarize hypothetical quantitative data for a series of this compound derivatives against various fungal pathogens. This data is for illustrative purposes to demonstrate effective data presentation for HTS campaigns.
Table 1: In Vitro Antifungal Activity of this compound Derivatives against Planktonic Fungal Cells
| Compound ID | Candida albicans MIC₅₀ (µg/mL) | Aspergillus fumigatus MIC₅₀ (µg/mL) | Cryptococcus neoformans MIC₅₀ (µg/mL) |
| NF-001 | 8 | 16 | 4 |
| NF-002 | 4 | 8 | 2 |
| NF-003 | >64 | >64 | >64 |
| NF-004 | 2 | 4 | 1 |
| This compound | 16 | 32 | 8 |
| Fluconazole | 1 | 64 | 2 |
MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of fungal growth.
Table 2: Cytotoxicity and Selectivity Index of Lead this compound Derivatives
| Compound ID | Mammalian Cell Line (HEK293) CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀ / MIC₅₀ for C. albicans) |
| NF-002 | >128 | >32 |
| NF-004 | 64 | 32 |
| This compound | 32 | 2 |
| Fluconazole | >256 | >256 |
CC₅₀: Cytotoxic Concentration required to reduce cell viability by 50%.
Table 3: Effect of Lead this compound Derivatives on Ergosterol Biosynthesis
| Compound ID | Ergosterol Biosynthesis Inhibition IC₅₀ (µg/mL) |
| NF-002 | 1.5 |
| NF-004 | 0.8 |
| This compound | 5.2 |
| Ketoconazole | 0.1 |
IC₅₀: Half-maximal Inhibitory Concentration.
Experimental Protocols
Cell-Based High-Throughput Screening Assay for Antifungal Activity
This protocol describes a primary screening assay to identify this compound derivatives with broad-spectrum antifungal activity using a broth microdilution method.
a. Materials and Reagents:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound derivative library (dissolved in DMSO)
-
Positive control (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO)
-
Resazurin sodium salt solution (for viability assessment)
-
Sterile 96-well or 384-well microtiter plates
b. Protocol:
-
Fungal Inoculum Preparation: Culture fungal strains on appropriate agar plates. For yeasts, suspend colonies in sterile saline and adjust the cell density to 1-5 x 10⁶ cells/mL. For filamentous fungi, harvest conidia and adjust the concentration to 1-5 x 10⁵ conidia/mL. Dilute the fungal suspension in RPMI-1640 medium to the final desired concentration.
-
Compound Plating: Dispense 1 µL of each this compound derivative from the library into the wells of the microtiter plates. Also, include wells for positive and negative controls.
-
Inoculation: Add 99 µL of the prepared fungal inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours. For A. fumigatus, incubation may be extended to 72 hours.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (at 570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound compared to the negative control. Compounds showing significant inhibition (e.g., >80%) are considered hits.
Biochemical High-Throughput Screening Assay: Ergosterol Biosynthesis Inhibition
This protocol describes a target-based assay to screen for this compound derivatives that specifically inhibit the ergosterol biosynthesis pathway.
a. Materials and Reagents:
-
Spheroplasts from a suitable fungal strain (e.g., Saccharomyces cerevisiae)
-
[¹⁴C]-acetic acid
-
Reaction buffer (containing glucose and other necessary nutrients)
-
This compound derivative library
-
Positive control (e.g., Ketoconazole)
-
Negative control (DMSO)
-
Scintillation cocktail
-
Glass fiber filters
-
Microplate-based scintillation counter
b. Protocol:
-
Spheroplast Preparation: Grow the fungal strain to mid-log phase and treat with zymolyase to generate spheroplasts.
-
Compound Plating: Dispense 1 µL of each this compound derivative into the wells of a 96-well filter plate.
-
Reaction Initiation: To each well, add 50 µL of the spheroplast suspension and 49 µL of the reaction buffer.
-
Labeling: Add 1 µL of [¹⁴C]-acetic acid to each well to initiate the biosynthesis of radiolabeled ergosterol.
-
Incubation: Incubate the plate at 30°C for 2-4 hours with gentle shaking.
-
Reaction Termination and Lysis: Stop the reaction by adding a strong base (e.g., KOH). Lyse the spheroplasts to release the cellular contents.
-
Lipid Extraction: Extract the non-saponifiable lipids, including ergosterol, using an organic solvent (e.g., hexane).
-
Detection: Transfer the organic phase to a scintillation plate, allow the solvent to evaporate, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ values for compounds that significantly reduce the incorporation of [¹⁴C]-acetic acid into the lipid fraction.
Signaling Pathways and Mechanisms of Action
The antifungal activity of this compound and its derivatives is primarily attributed to the disruption of the fungal cell membrane. However, related phenolic compounds have been shown to interfere with other critical cellular processes. The following diagrams illustrate the potential signaling pathways and mechanisms that can be targeted by this compound derivatives.
Fungal Cell Membrane and Ergosterol Biosynthesis
This compound derivatives can directly interact with the fungal cell membrane, leading to increased permeability and leakage of cellular contents. Furthermore, they may inhibit key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14-alpha-demethylase (Erg11p), which is a common target for azole antifungals.[2][3] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, further compromising membrane integrity.
References
Application Notes and Protocols: Chlornitrophenol in Fungal Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlornitrophenol, a compound with known antifungal properties, presents a potential, yet underexplored, avenue for the development of novel anti-biofilm agents. The active ingredient in the topical antifungal medication Nitrofungin is 2-chloro-4-nitrophenol, which has shown fungistatic and fungicidal action against a variety of fungi, including dermatophytes and yeasts of the Candida species.[1] Fungal biofilms' inherent resistance to traditional antifungal medications makes them a serious therapeutic problem, necessitating the investigation of new and effective treatment options. This document provides a framework for researchers to investigate the efficacy of chlornitrophenol against fungal biofilms by outlining its known antifungal activity, postulating potential mechanisms of action, and providing detailed experimental protocols for its evaluation.
Introduction to Chlornitrophenol
Chlornitrophenol exists in various isomeric forms, with 2-chloro-4-nitrophenol being a notable compound due to its application in topical antifungal formulations.[1][2] While its efficacy against planktonic fungal cells is established, its utility in the context of the more complex and resilient biofilm structures has not been extensively studied. Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers significant protection against antimicrobial agents and the host immune system. The exploration of chlornitrophenol's anti-biofilm potential is therefore a logical and promising area of research.
Known Antifungal Spectrum and Postulated Mechanism of Action
The commercial formulation this compound, containing 2-chloro-4-nitrophenol, is effective against a range of fungi responsible for dermatomycoses.[1] This indicates a clear fungistatic and fungicidal capability. While the precise mechanism of action for chlornitrophenol is not well-documented in publicly available literature, insights can be drawn from related chlorinated phenolic compounds. For instance, the antifungal mechanism of a similar compound, 2-chloro-N-phenylacetamide, is thought to involve binding to ergosterol, a critical component of the fungal cell membrane.[3] Disruption of the cell membrane's integrity is a common and effective antifungal strategy. It is plausible that chlornitrophenol shares a similar mechanism, which would have significant implications for its potential to disrupt the structural integrity of fungal biofilms.
Quantitative Data on Antifungal Activity
At present, there is a lack of specific quantitative data in the scientific literature regarding the minimum inhibitory concentration (MIC) or minimum biofilm eradication concentration (MBEC) of chlornitrophenol against fungal biofilms. The following tables are provided as templates for researchers to systematically record their findings when evaluating the anti-biofilm properties of chlornitrophenol.
Table 1: Planktonic Minimum Inhibitory Concentration (MIC) of Chlornitrophenol
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Candida albicans (ATCC strain) | ||
| Clinical Isolate 1 | ||
| Aspergillus fumigatus (ATCC strain) |
| ... | | |
Table 2: Biofilm Inhibitory Concentration (BIC) of Chlornitrophenol
| Fungal Strain | BIC₅₀ (µg/mL) | BIC₉₀ (µg/mL) |
|---|---|---|
| Candida albicans (ATCC strain) | ||
| Clinical Isolate 1 | ||
| Aspergillus fumigatus (ATCC strain) |
| ... | | |
Table 3: Minimum Biofilm Eradication Concentration (MBEC) of Chlornitrophenol
| Fungal Strain | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
|---|---|---|
| Candida albicans (ATCC strain) | ||
| Clinical Isolate 1 | ||
| Aspergillus fumigatus (ATCC strain) |
| ... | | |
Experimental Protocols
The following are standardized protocols that can be adapted to test the efficacy of chlornitrophenol against fungal biofilms.
Determination of Planktonic Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension to the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL) in RPMI-1640 medium.
-
-
Drug Dilution:
-
Prepare a stock solution of chlornitrophenol in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of chlornitrophenol in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.
-
-
Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted chlornitrophenol.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the positive control, determined visually or spectrophotometrically.
-
Biofilm Formation Inhibition Assay
-
Inoculum Preparation:
-
Prepare a fungal suspension as described in the MIC protocol, but adjust the final concentration to 1 x 10⁶ CFU/mL in RPMI-1640 medium.
-
-
Assay Setup:
-
Add 100 µL of serially diluted chlornitrophenol to the wells of a flat-bottomed 96-well microtiter plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Quantification:
-
After incubation, carefully wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantify the remaining biofilm using either the Crystal Violet (CV) assay for biomass or the XTT assay for metabolic activity (see section 4.4).
-
Pre-formed Biofilm Eradication Assay
-
Biofilm Formation:
-
Add 200 µL of a 1 x 10⁶ CFU/mL fungal suspension in RPMI-1640 to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Drug Treatment:
-
Wash the wells with PBS to remove planktonic cells.
-
Add 200 µL of fresh RPMI-1640 containing serial dilutions of chlornitrophenol to the wells.
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification:
-
Wash the wells with PBS and quantify the remaining viable biofilm using the CV or XTT assay.
-
Biofilm Quantification Methods
-
Crystal Violet (CV) Assay (Biomass):
-
After washing, fix the biofilm with 200 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm with 200 µL of 0.1% (w/v) crystal violet solution for 5 minutes.
-
Wash the wells thoroughly with water and air dry.
-
Solubilize the bound dye with 200 µL of 33% (v/v) acetic acid.
-
Measure the absorbance at 570 nm.
-
-
XTT Reduction Assay (Metabolic Activity):
-
Prepare an XTT/menadione solution.
-
After washing the biofilm, add 200 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance of the formazan product at 490 nm.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be triggered by chlornitrophenol-induced membrane stress, leading to a cellular response in the fungus. This is a speculative model to guide further investigation.
Caption: Hypothetical signaling cascade initiated by chlornitrophenol.
Experimental Workflow
This diagram outlines the logical flow of experiments to assess the anti-biofilm potential of chlornitrophenol.
Caption: Workflow for evaluating chlornitrophenol's anti-biofilm activity.
Conclusion
While direct evidence for the application of chlornitrophenol in fungal biofilm research is currently limited, its established antifungal properties provide a strong rationale for its investigation in this critical area. The protocols and frameworks provided herein offer a comprehensive starting point for researchers to systematically evaluate its potential as a novel anti-biofilm agent. Such studies are essential for expanding our arsenal of compounds effective against persistent and drug-resistant fungal infections.
References
Application Note and Protocol for Testing Nitrofungin Synergy with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance poses a significant challenge to global health, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where two or more antifungal agents are used synergistically to enhance efficacy, reduce dosage, and minimize the development of resistance. Nitrofungin (2-Chloro-4-nitrophenol) is an antifungal agent with a history of use in topical applications.[1] This document outlines a detailed protocol for investigating the potential synergistic interactions between this compound and other classes of antifungal drugs. Understanding these interactions is a critical step in exploring the potential of this compound in combination therapies for systemic and resistant fungal infections.
The primary classes of antifungal agents include polyenes (e.g., Amphotericin B), which bind to ergosterol in the fungal cell membrane, creating pores and leading to cell death; azoles (e.g., Fluconazole), which inhibit the synthesis of ergosterol; and echinocandins (e.g., Caspofungin), which inhibit the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall.[2][3][4] The diverse mechanisms of action of these drugs provide a strong rationale for exploring their combined effects with this compound.
This application note provides detailed protocols for in vitro synergy testing using the checkerboard microdilution assay and time-kill curve analysis, which are widely accepted methods for evaluating antimicrobial combinations.[5][6][7]
Data Presentation
The synergistic effect of drug combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[8]
The interaction is typically interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[9]
Table 1: Example Data from Checkerboard Assay for this compound and Fluconazole against Candida albicans
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 16 | 4 | 0.5 | Synergy |
| Fluconazole | 8 | 2 | ||
| This compound + Amphotericin B | ||||
| This compound | 16 | 8 | 1.0 | Indifference |
| Amphotericin B | 1 | 0.5 | ||
| This compound + Caspofungin | ||||
| This compound | 16 | 2 | 0.375 | Synergy |
| Caspofungin | 0.5 | 0.125 |
Table 2: Example Data from Time-Kill Analysis for this compound and Fluconazole against Candida albicans
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Fluconazole Alone) | Log10 CFU/mL (this compound + Fluconazole) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.8 | 5.2 | 5.5 | 4.8 |
| 8 | 6.5 | 5.1 | 5.8 | 4.2 |
| 12 | 7.2 | 5.0 | 6.0 | 3.5 |
| 24 | 8.0 | 4.9 | 6.1 | <2.0 (Limit of Detection) |
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[10][11][12][13]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Stock solution of the second antifungal agent
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium buffered with MOPS
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the second antifungal agent along the y-axis of the plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in each well.
-
-
Plate Inoculation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without drugs) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.[11]
-
-
Reading Results:
-
Data Analysis:
-
Calculate the FICI as described in the Data Presentation section.
-
Time-Kill Curve Analysis
Time-kill assays provide information on the pharmacodynamics of antifungal interactions by measuring the rate and extent of fungal killing over time.[5][14][15]
Materials:
-
Culture tubes or flasks
-
This compound and second antifungal agent at desired concentrations (e.g., based on MIC values from the checkerboard assay)
-
Fungal isolate
-
RPMI 1640 medium buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal inoculum as described for the checkerboard assay, adjusting to a starting concentration of approximately 10^5 CFU/mL in culture tubes containing RPMI 1640 medium.[15]
-
-
Drug Exposure:
-
Add the antifungal agents to the culture tubes at the desired concentrations:
-
Drug A alone
-
Drug B alone
-
Drug A + Drug B in combination
-
A drug-free growth control
-
-
-
Incubation and Sampling:
-
Colony Counting:
-
Perform serial dilutions of the collected samples in sterile saline.
-
Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[6]
-
Visualizations
Caption: Experimental workflow for assessing antifungal synergy.
Caption: Potential antifungal targets and synergistic interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-vivo Galleria mellonella Model for Nitrofungin Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of robust and efficient preclinical models for evaluating novel therapeutic agents. The greater wax moth larva, Galleria mellonella, has emerged as a valuable in-vivo model for assessing the efficacy of antifungal compounds.[1][2] This model offers several advantages over traditional mammalian models, including a sophisticated innate immune system with functional similarities to that of mammals, cost-effectiveness, rapid generation of results, and reduced ethical constraints.[1][3] G. mellonella larvae can be maintained at 37°C, a physiologically relevant temperature for studying human pathogens.[3]
This document provides detailed protocols for utilizing the G. mellonella model to assess the efficacy of antifungal agents, with a focus on topical applications relevant to compounds like Nitrofungin. This compound (2-Chloro-4-nitrophenol) is an antifungal agent used for topical treatment of fungal skin infections.[4] While specific in-vivo data for this compound in the G. mellonella model is not extensively published, these protocols and data presentation formats are based on established methodologies for testing other antifungal agents, such as azoles, in this system. The provided data tables are representative of expected outcomes for an effective topical antifungal.
Mechanism of Action of Antifungal Agents
Antifungal drugs target specific structures and functions in fungal cells that are absent in or different from host cells. Common mechanisms include:
-
Inhibition of Ergosterol Synthesis: Azoles, a widely used class of antifungals, inhibit the enzyme 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[5][6][7] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.
-
Cell Membrane Disruption: Polyenes, such as Amphotericin B, bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.[5][7]
-
Inhibition of Cell Wall Synthesis: Echinocandins target the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to osmotic instability and lysis.[8]
For the purpose of illustrating a common antifungal mechanism in the context of this model, the following protocols will reference a representative topical azole antifungal.
Experimental Protocols
Materials and Reagents
-
Galleria mellonella larvae in their final instar stage (250-350 mg, 2-3 cm)
-
Fungal strain (e.g., Candida albicans SC5314)
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound or representative topical antifungal
-
Vehicle control (e.g., appropriate solvent for the antifungal)
-
Hamilton syringes (10 µL and 25 µL)
-
Sterile petri dishes
-
Incubator set to 37°C
-
Hemocytometer
-
Microcentrifuge
-
Homogenizer
Galleria mellonella Larvae: Selection and Maintenance
-
Select healthy larvae that are uniform in size and color (cream-colored) with no signs of melanization (dark spots).[9]
-
Store larvae at 15°C in the dark without food for up to one week.
-
Acclimatize larvae at room temperature for 1-2 hours before experimentation.
Fungal Inoculum Preparation
-
Streak the Candida albicans strain on an SDA plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of SDB and incubate at 30°C overnight with shaking.
-
Harvest fungal cells by centrifugation (3000 x g, 5 minutes).
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS and adjust the concentration to 5 x 10⁷ cells/mL using a hemocytometer. This will serve as the inoculum for a systemic infection model to establish a lethal dose. For a topical model, a higher concentration may be required depending on the application method.
In-vivo Efficacy Testing: Topical Infection Model
This protocol is adapted from models used for testing topical treatments and can be modified as needed.
-
Anesthetization (Optional): Chill larvae on ice for 5-10 minutes to induce temporary immobilization.
-
Infection:
-
Create a small, superficial abrasion on the dorsal side of a larva using a sterile needle.
-
Pipette 10 µL of the prepared C. albicans inoculum (e.g., 1 x 10⁸ cells/mL) onto the abraded area.
-
-
Treatment:
-
One hour post-infection, topically apply 10 µL of the this compound solution (or representative antifungal) at various concentrations directly to the infected area.
-
A vehicle control group (receiving only the solvent) and an untreated infected group must be included.
-
A sham-infected group receiving only PBS on an abrasion should also be included to monitor for trauma-induced mortality.
-
-
Incubation: Place larvae in sterile petri dishes (10-15 larvae per dish) and incubate at 37°C in the dark.[10]
Endpoint Analysis
a. Survival Assay:
-
Monitor larvae daily for up to 7 days.
-
Larvae are considered dead if they do not respond to touch.[11]
-
Record the number of surviving larvae at each time point and plot survival curves.
b. Melanization Score:
-
Visually assess the degree of melanization daily as an indicator of the immune response and disease progression.[12]
-
Use a scoring system, for example:
-
0: No melanization
-
1: Minimal, localized black spots
-
2: Moderate melanization
-
3: Extensive, widespread melanization
-
4: Completely black larva
-
c. Fungal Burden (CFU Determination):
-
At selected time points (e.g., 24, 48, 72 hours post-infection), randomly select 3-5 larvae from each group.
-
Surface sterilize the larvae with 70% ethanol.
-
Homogenize each larva individually in 1 mL of sterile PBS.[2]
-
Perform serial dilutions of the homogenate in PBS.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate at 30°C for 24-48 hours and count the number of Colony Forming Units (CFUs).
-
Calculate the CFU per larva.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Survival of G. mellonella Larvae Following Topical C. albicans Infection and Treatment with a Representative Antifungal
| Treatment Group | N | 24h Survival (%) | 48h Survival (%) | 72h Survival (%) | 96h Survival (%) | 120h Survival (%) |
| PBS Control | 20 | 100 | 100 | 100 | 100 | 100 |
| C. albicans + Vehicle | 20 | 80 | 50 | 20 | 10 | 0 |
| C. albicans + Antifungal (Low Dose) | 20 | 95 | 80 | 65 | 50 | 40 |
| C. albicans + Antifungal (High Dose) | 20 | 100 | 95 | 85 | 75 | 70 |
Table 2: Melanization Scores in G. mellonella Larvae
| Treatment Group | Average Melanization Score (24h) | Average Melanization Score (48h) | Average Melanization Score (72h) |
| PBS Control | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.2 ± 0.2 |
| C. albicans + Vehicle | 2.5 ± 0.5 | 3.5 ± 0.4 | 4.0 ± 0.0 |
| C. albicans + Antifungal (Low Dose) | 1.2 ± 0.3 | 1.8 ± 0.4 | 2.3 ± 0.6 |
| C. albicans + Antifungal (High Dose) | 0.5 ± 0.2 | 0.9 ± 0.3 | 1.4 ± 0.4 |
Table 3: Fungal Burden in G. mellonella Larvae at 48h Post-Infection
| Treatment Group | Mean Log10 CFU/larva ± SD |
| C. albicans + Vehicle | 5.8 ± 0.4 |
| C. albicans + Antifungal (Low Dose) | 4.2 ± 0.6 |
| C. albicans + Antifungal (High Dose) | 3.1 ± 0.5 |
Visualizations
Experimental Workflow for Topical Antifungal Efficacy Testing.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galleria mellonella Infection Model Identifies Both High and Low Lethality of Clostridium perfringens Toxigenic Strains and Their Response to Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nitrofungin in Studying the Fungal Cell Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofungin, with its active ingredient 2-chloro-4-nitrophenol, is a topical antifungal agent. While its primary application is in the treatment of dermatomycoses, its potential utility as a tool in fundamental research, particularly in the study of the fungal cell cycle, remains an area of exploration. The fungicidal and fungistatic properties of this compound suggest an interference with essential cellular processes, which may include cell division and proliferation.
This document provides a framework for researchers to investigate the effects of this compound on the fungal cell cycle. It is important to note that while the mechanism of action for some antifungal agents involves targeting ergosterol synthesis, the precise molecular targets of 2-chloro-4-nitrophenol and its specific impact on cell cycle regulation are not extensively documented in publicly available literature. Therefore, the protocols and pathways described herein are presented as general methodologies for assessing the impact of a chemical compound on the fungal cell cycle, using this compound as a representative agent.
Quantitative Data Summary
Due to the limited specific research on this compound's direct effects on the fungal cell cycle, a comprehensive table of quantitative data is not available. However, researchers can generate such data by following the protocols outlined below. The following table provides a template for the types of quantitative data that should be collected and organized.
| Parameter | Fungal Species | Concentration of this compound | Incubation Time | Observation/Measurement | Reference/Experimental ID |
| Minimum Inhibitory Concentration (MIC) | Saccharomyces cerevisiae | e.g., 10 µg/mL | 48 hours | No visible growth | [Experiment ID] |
| Candida albicans | e.g., 15 µg/mL | 48 hours | No visible growth | [Experiment ID] | |
| Cell Viability (% of control) | Saccharomyces cerevisiae | 10 µg/mL | 24 hours | e.g., 50% | [Experiment ID] |
| Cell Cycle Arrest (%) | Saccharomyces cerevisiae | 10 µg/mL | 6 hours | e.g., 70% in G2/M phase | [Experiment ID] |
| Nuclear Morphology | Saccharomyces cerevisiae | 10 µg/mL | 6 hours | e.g., 40% elongated nuclei | [Experiment ID] |
| Septin Ring Formation | Saccharomyces cerevisiae | 10 µg/mL | 6 hours | e.g., 60% abnormal rings | [Experiment ID] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the fungal species of interest.
Materials:
-
This compound (2-chloro-4-nitrophenol) stock solution (e.g., in DMSO)
-
Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Liquid growth medium (e.g., YPD for S. cerevisiae, RPMI-1640 for C. albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator
Protocol:
-
Prepare a fresh culture of the fungal strain in the appropriate liquid medium.
-
Adjust the cell density of the fungal culture to a standard concentration (e.g., 1 x 10^5 cells/mL).
-
Prepare serial dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.
-
Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 30°C for S. cerevisiae) for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound with no visible growth, or by measuring the optical density at 600 nm.
Fungal Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Fungal culture
-
This compound at sub-lethal concentrations (e.g., 0.5 x MIC)
-
Fixative (e.g., 70% ethanol)
-
RNase A solution
-
Proteinase K solution
-
DNA staining dye (e.g., SYTOX Green or Propidium Iodide)
-
Flow cytometer
Protocol:
-
Grow a synchronized or asynchronous fungal culture to the mid-log phase.
-
Add this compound to the desired final concentration and incubate for various time points (e.g., 0, 2, 4, 6 hours).
-
Harvest the cells by centrifugation at each time point.
-
Wash the cells with sterile water or a suitable buffer.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 1 hour at 4°C.
-
Rehydrate the fixed cells by washing with a buffer (e.g., 50 mM sodium citrate, pH 7.4).
-
Treat the cells with RNase A to degrade RNA, followed by Proteinase K to digest proteins, which can interfere with DNA staining.
-
Stain the cells with a fluorescent DNA dye (e.g., SYTOX Green) in the dark.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.[1][2][3]
Microscopic Analysis of Fungal Morphology
Objective: To visually assess changes in fungal cell morphology, nuclear division, and septum formation upon treatment with this compound.
Materials:
-
Fungal culture
-
This compound
-
Microscope slides and coverslips
-
Fluorescent microscope
-
DNA stain (e.g., DAPI)
-
Cell wall stain (e.g., Calcofluor White)
Protocol:
-
Treat the fungal culture with this compound as described for the flow cytometry protocol.
-
At each time point, take an aliquot of the cell culture.
-
To visualize the nucleus, add DAPI stain to the cell suspension and incubate in the dark.
-
To visualize the cell wall and septum, add Calcofluor White stain.
-
Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescent microscope.
-
Quantify morphological changes, such as elongated buds, abnormal nuclear division, or aberrant septum formation, by counting a significant number of cells (e.g., >200) for each condition.
Visualizations
Caption: Experimental workflow for studying the effects of this compound on the fungal cell cycle.
Caption: Hypothetical signaling pathway of this compound's effect on the fungal cell cycle.
References
Application Notes and Protocols for Measuring Nitrofungin Uptake by Fungal Cells
Introduction
Nitrofungin (2-Chloro-4-nitrophenol) is a topical antifungal agent effective against a range of fungal pathogens.[1] Understanding the kinetics and mechanisms of its uptake by fungal cells is crucial for optimizing its efficacy, overcoming potential resistance, and developing new antifungal strategies. The ability of an antifungal molecule to traverse the fungal cell wall and accumulate intracellularly is fundamental to its biological activity.[2][3] This document provides detailed application notes and protocols for various techniques to quantitatively and qualitatively measure the uptake of this compound by fungal cells. These methodologies are designed for researchers, scientists, and drug development professionals.
The primary challenge in developing effective antifungal drugs is the eukaryotic nature of fungal cells, which share similarities with host cells.[4] Therefore, antifungal agents must selectively target fungal structures, such as the ergosterol in the cell membrane or components of the cell wall.[4][5][6] The uptake of a drug is the critical first step before it can interact with its intracellular target. Altered drug accumulation, often through the action of efflux pumps, is a significant mechanism of antifungal resistance.[2][3]
This document outlines four primary methods for measuring this compound uptake:
-
Direct Spectrophotometry: Leverages the chromophoric nature of this compound for direct quantification.
-
High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity for accurate quantification from complex biological matrices.
-
Radiolabeling Assays: A classic and highly sensitive method for tracking the accumulation of the drug.
-
Fluorescence Microscopy: Provides spatial information on the subcellular localization of the drug or its effects.
Method 1: Direct Spectrophotometry
Principle
This method relies on the intrinsic chromophore of this compound (a nitrophenol derivative), which absorbs light in the UV-visible spectrum. After incubating fungal cells with this compound, the cells are lysed, and the concentration of the internalized drug is determined by measuring the absorbance of the cell lysate at a predetermined maximum wavelength (λmax). This technique is cost-effective and rapid, making it suitable for high-throughput screening.[7][8]
Data Presentation: Comparison of Methods
| Feature | Spectrophotometry | HPLC | Radiolabeling | Fluorescence Microscopy |
| Principle | Absorbance of intrinsic chromophore | Chromatographic separation and detection | Detection of radioactive decay | Emission of light from fluorophores |
| Quantification | Quantitative | Highly Quantitative | Highly Quantitative | Semi-quantitative / Qualitative |
| Sensitivity | Moderate | High | Very High | High (for localization) |
| Specificity | Moderate (interference from cellular components possible) | Very High | Very High | High (for localization) |
| Throughput | High | Moderate | Moderate | Low to Moderate |
| Cost | Low | High | High (requires radiolabeled compound and specialized disposal) | Moderate to High |
| Expertise | Basic | Advanced | Advanced (requires license for radioactivity) | Intermediate |
| Information | Total intracellular concentration | Precise intracellular concentration of parent drug and metabolites | Total intracellular accumulation of radiolabel | Subcellular localization and dynamics |
Experimental Protocol: Spectrophotometric Assay
-
Preparation of Fungal Cells:
-
Culture the desired fungal species (e.g., Candida albicans, Aspergillus fumigatus) in an appropriate liquid medium to the mid-logarithmic growth phase.[9]
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with an ice-cold, sterile buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Resuspend the cells in the same buffer to a final density of approximately 1 x 10⁸ cells/mL. The cell density can be determined using a hemocytometer or by correlating optical density (OD) with cell counts.[10][11]
-
-
Standard Curve Generation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a series of dilutions from the stock solution in the cell lysis buffer (see step 5) to generate a standard curve (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Measure the absorbance of each standard at the predetermined λmax for this compound (around 320-410 nm, which should be confirmed experimentally).
-
Plot absorbance versus concentration to generate a linear regression curve.
-
-
Uptake Assay:
-
Aliquot the fungal cell suspension into microcentrifuge tubes.
-
Initiate the uptake by adding this compound to a final desired concentration (e.g., 50 µM). Include a vehicle control (DMSO only).
-
Incubate the tubes at the optimal growth temperature (e.g., 30°C or 37°C) with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by placing the tubes on ice and adding 1 mL of ice-cold stop buffer (e.g., PBS).
-
-
Cell Separation:
-
Immediately centrifuge the tubes at high speed (e.g., 13,000 x g for 2 minutes) to pellet the cells.
-
Carefully remove the supernatant, which contains the extracellular this compound.
-
Wash the pellet once more with 1 mL of ice-cold stop buffer to remove any residual external drug.
-
-
Cell Lysis and Quantification:
-
Resuspend the final cell pellet in a known volume of lysis buffer (e.g., 200 µL of PBS with 0.1% Triton X-100 or through mechanical disruption with glass beads).[9]
-
Incubate for 30 minutes at room temperature to ensure complete lysis.
-
Centrifuge the lysate at 13,000 x g for 10 minutes to pellet cell debris.
-
Transfer the clear supernatant to a 96-well UV-transparent plate.
-
Measure the absorbance at the λmax.
-
-
Data Analysis:
-
Using the standard curve, convert the absorbance values of the lysates into this compound concentration (µM).
-
Calculate the amount of this compound uptake in nmol per 10⁹ cells using the known cell number and lysate volume.
-
Workflow Diagram: Spectrophotometry/HPLC
Caption: Experimental workflow for measuring this compound uptake.
Method 2: High-Performance Liquid Chromatography (HPLC)
Principle
HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) provides a highly sensitive and specific method for quantifying drugs in complex biological samples.[12][13] The protocol is similar to spectrophotometry for sample preparation, but the final quantification step is performed using an HPLC system. This method can distinguish the parent this compound compound from any potential metabolites, offering greater accuracy.[14]
Experimental Protocol: HPLC Assay
-
Cell Preparation and Uptake Assay:
-
Follow steps 1, 3, and 4 from the Spectrophotometric Assay protocol.
-
-
Sample Extraction:
-
To the final washed cell pellet, add a protein precipitation/extraction solvent (e.g., 200 µL of ice-cold methanol or acetonitrile). This will simultaneously lyse the cells and precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Use a suitable reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio must be optimized to achieve good separation and peak shape for this compound.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector set at the λmax of this compound.
-
Injection Volume: 10-20 µL.
-
-
Quantification and Data Analysis:
-
Prepare a standard curve by injecting known concentrations of this compound prepared in the mobile phase.
-
Plot the peak area versus concentration to generate the standard curve.
-
Determine the concentration in the experimental samples by interpolating their peak areas from the standard curve.
-
Calculate the final uptake amount, normalizing to cell number as described previously.
-
Method 3: Radiolabeling Assay
Principle
This technique involves using a radiolabeled version of this compound (e.g., containing ³H or ¹⁴C).[15][16] Fungal cells are incubated with the radiolabeled compound, and the amount of uptake is determined by measuring the radioactivity of the intracellular contents using a liquid scintillation counter. This method is extremely sensitive and is considered a gold standard for uptake studies.[2][17][18]
Experimental Protocol: Radiolabeling Assay
-
Preparation of Materials:
-
Synthesize or procure radiolabeled this compound (e.g., [³H]-Nitrofungin).
-
Prepare fungal cells as described in step 1 of the Spectrophotometric Assay . Resuspend cells in an appropriate uptake buffer (e.g., YNB medium without glucose).
-
-
Uptake Assay:
-
Pre-warm the cell suspension to the desired temperature (e.g., 30°C).
-
Initiate the assay by adding a mixture of labeled and unlabeled this compound to achieve the desired final concentration and specific activity.
-
At specified time points, withdraw an aliquot (e.g., 100 µL) of the cell suspension.
-
-
Separation and Quenching:
-
Quickly transfer the aliquot to a filter manifold containing a glass microfiber filter (e.g., GF/C).
-
Apply a vacuum to rapidly separate the cells from the incubation medium.
-
Immediately wash the filters with a large volume (e.g., 5-10 mL) of ice-cold wash buffer to remove all extracellular radioactivity. This step must be performed quickly to prevent the efflux of the intracellular drug.
-
As a negative control for non-specific binding, perform a parallel experiment at 0°C or use a transporter-deficient mutant if a transporter is known.[18]
-
-
Radioactivity Measurement:
-
Transfer the filter into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail (e.g., 4 mL).
-
Vortex and allow the vials to sit in the dark for at least 1 hour.
-
Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).
-
-
Data Analysis:
-
Convert CPM to disintegrations per minute (DPM) using a quench curve.
-
Calculate the molar amount of this compound taken up using the specific activity of the radiolabeled compound (DPM/mol).
-
Normalize the data to the number of cells used in the assay (e.g., pmol/10⁹ cells).
-
Method 4: Fluorescence Microscopy
Principle
Fluorescence microscopy allows for the visualization of drug accumulation within the cell, providing critical spatial information that bulk measurement techniques lack.[19][20] Since this compound is not intrinsically fluorescent, this can be achieved by synthesizing a fluorescently tagged derivative or by using fluorescent dyes that report on the physiological consequences of this compound uptake, such as membrane permeabilization or the generation of reactive oxygen species.
Experimental Protocol: Fluorescence Microscopy
-
Preparation of Cells:
-
Grow fungal cells on a glass-bottom dish or slide suitable for microscopy.
-
Wash the cells gently with an appropriate imaging buffer (e.g., PBS or a defined minimal medium).
-
-
Labeling and Uptake:
-
Option A (Fluorescent Derivative): Add a fluorescently labeled this compound analogue to the cells and incubate.
-
Option B (Reporter Dyes): Treat cells with unlabeled this compound. At desired time points, add a vital dye that reports on cellular integrity or stress. For example:
-
Propidium Iodide (PI): A nuclear stain that only enters cells with compromised plasma membranes. An increase in PI fluorescence indicates membrane damage.
-
SYTOX Green: Similar to PI, it stains the nuclei of membrane-compromised cells.
-
Dihydrorhodamine 123: Reports on the generation of reactive oxygen species (ROS), a common consequence of cellular stress.
-
-
-
Imaging:
-
Image Analysis:
-
Analyze images to determine the subcellular localization of the fluorescent signal (e.g., plasma membrane, cytoplasm, vacuole, nucleus).
-
Quantify the fluorescence intensity per cell or per subcellular compartment using image analysis software (e.g., ImageJ/Fiji). This provides semi-quantitative data on drug accumulation or its downstream effects.[22]
-
Signaling Pathways and Drug Resistance
The uptake of an antifungal drug can trigger complex cellular signaling cascades as the fungus attempts to mitigate stress. Key pathways like the High Osmolarity Glycerol (HOG) MAPK pathway, the calcineurin pathway, and the Target of Rapamycin (TOR) pathway are often involved in responding to cell membrane or cell wall stress.[23][24][25][26] Activation of these pathways can lead to the upregulation of multidrug resistance (MDR) efflux pumps, which actively transport the drug out of the cell, conferring resistance.[2][27]
Caption: Generalized signaling pathways activated by antifungal stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transport Across Membranes: Techniques for Measuring Drug Import in Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 5. ANTI FUNGAL DRUGS AFFECTING CELL MEMBRANE AND CELL WALL. | PPTX [slideshare.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inferring fungal growth rates from optical density data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in antifungal drug measurement by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.princeton.edu [chemistry.princeton.edu]
- 17. Detection of fungal infections using radiolabeled antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Live-cell Imaging of Fungal Cells to Investigate Modes of Entry and Subcellular Localization of Antifungal Plant Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescent toys ‘n’ tools lighting the way in fungal research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Expansion Microscopy for Cell Biology Analysis in Fungi [frontiersin.org]
- 22. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 23. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signal Transduction Pathways - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Nitrofungin in Comparative Studies of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofungin (2-Chloro-4-nitrophenol) is a compound recognized for its antifungal properties. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed comparative studies and quantitative data, such as Minimum Inhibitory Concentrations (MICs), against a broad range of fungal pathogens. This lack of specific data for this compound makes direct comparisons with established antifungal agents challenging.
These application notes provide a framework for researchers aiming to evaluate this compound in comparative antifungal studies. The protocols outlined below are based on standardized methodologies for antifungal susceptibility testing, which can be adapted to assess the in vitro efficacy of this compound. The provided data tables and diagrams, while not containing specific data for this compound due to its absence in the literature, serve as illustrative examples of how to present and interpret results from such studies.
Data Presentation: A Framework for Comparative Analysis
In the absence of specific data for this compound, the following tables illustrate how quantitative data from antifungal susceptibility testing is typically presented. Researchers generating new data on this compound can use these templates to structure their findings for clear comparison with other antifungal agents.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Various Antifungal Agents against Candida Species (µg/mL)
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluconazole | 0.25 - 2 | 1 - 64 | 0.5 - 4 | 8 - 64 |
| Amphotericin B | 0.125 - 1 | 0.25 - 1 | 0.125 - 1 | 0.5 - 2 |
| Caspofungin | 0.03 - 0.25 | 0.06 - 0.5 | 0.125 - 1 | 0.25 - 2 |
| Voriconazole | 0.015 - 0.125 | 0.03 - 1 | 0.015 - 0.125 | 0.06 - 0.5 |
Note: The MIC values presented for established antifungal agents are for illustrative purposes and can vary between studies and isolates.
Table 2: Example of Zone of Inhibition Diameters for Various Antifungal Agents against Dermatophytes (mm)
| Antifungal Agent | Trichophyton rubrum | Trichophyton mentagrophytes | Microsporum canis |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ketoconazole | 20 - 35 | 22 - 38 | 18 - 30 |
| Terbinafine | 30 - 50 | 35 - 55 | 25 - 45 |
| Griseofulvin | 15 - 25 | 18 - 28 | 12 - 22 |
Note: Zone of inhibition diameters are dependent on the disk concentration and testing methodology.
Experimental Protocols
The following are detailed, standardized protocols for in vitro antifungal susceptibility testing that can be employed to evaluate this compound.
Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This method is considered the gold standard for determining the MIC of an antifungal agent against yeast and filamentous fungi.
1. Preparation of Antifungal Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed a level that affects fungal growth.
- Perform serial two-fold dilutions of the stock solution to create a range of concentrations to be tested.
2. Inoculum Preparation:
- Yeasts: Culture the yeast isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
- Filamentous Fungi (Molds): Culture the mold on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration (e.g., 1-5 x 10^6 conidia/mL) using a hemocytometer. Dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.
3. Assay Procedure:
- Dispense 100 µL of the diluted fungal inoculum into each well of a 96-well microtiter plate.
- Add 100 µL of the serially diluted this compound solution to the corresponding wells. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
- Incubate the plates at 35°C for 24-48 hours for yeasts and at a suitable temperature and duration for molds.
4. Reading the MIC:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.
Protocol 2: Disk Diffusion Method for Assessing Antifungal Activity
This method provides a qualitative or semi-quantitative measure of antifungal activity.
1. Preparation of Agar Plates:
- Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for testing yeasts. For dermatophytes, other specialized media may be used.
- Pour the molten agar into sterile Petri dishes to a uniform depth and allow it to solidify.
2. Inoculum Preparation:
- Prepare a fungal inoculum as described in the broth microdilution protocol (adjusted to a 0.5 McFarland standard).
- Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions.
3. Application of Antifungal Disks:
- Prepare sterile filter paper disks of a standard diameter (e.g., 6 mm).
- Impregnate the disks with a known concentration of this compound solution and allow them to dry.
- Aseptically place the this compound disk, along with disks of comparator antifungal agents and a blank control disk, onto the surface of the inoculated agar plate.
4. Incubation and Measurement:
- Incubate the plates under the appropriate conditions for the test organism.
- After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualization of Workflows and Pathways
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates a typical workflow for evaluating the in vitro activity of a novel antifungal compound like this compound.
Workflow for in vitro antifungal susceptibility testing.
Illustrative Signaling Pathway: Ergosterol Biosynthesis Inhibition
While the precise mechanism of action for this compound is not well-documented, many antifungal agents target the fungal cell membrane by inhibiting ergosterol biosynthesis. The following diagram illustrates this common pathway, which could serve as a hypothetical starting point for investigating this compound's mechanism.
Inhibition of the ergosterol biosynthesis pathway.
Conclusion and Future Directions
The existing scientific literature lacks sufficient data to fully characterize the antifungal profile of this compound in a comparative context. The protocols and frameworks provided here offer a standardized approach for researchers to generate the necessary in vitro data. Future studies should focus on determining the MICs of this compound against a wide panel of clinically relevant fungi, including yeasts, molds, and dermatophytes. Furthermore, investigations into its mechanism of action, potential for synergistic effects with other antifungals, and in vivo efficacy are warranted to establish its potential as a therapeutic agent. The generation of such data will be crucial for the drug development community to assess the true potential of this compound in the antifungal armamentarium.
Troubleshooting & Optimization
Technical Support Center: Stabilizing Chlornitrophenol Solutions for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing chlornitrophenol solutions for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide
This guide is designed to help you quickly diagnose and resolve common problems with your chlornitrophenol solutions.
Issue 1: Color Change in Solution
Your chlornitrophenol solution has changed color (e.g., from light yellow to brown).
-
Possible Causes:
-
Degradation: The color change is a common indicator of chemical degradation, potentially due to exposure to light, elevated temperatures, or reactive species.
-
pH Shift: A significant change in the pH of the solution can alter the ionic state of the chlornitrophenol molecule, leading to a color change. For instance, p-nitrophenol solutions turn from colorless to yellow as the pH increases and the phenolate ion is formed.
-
Contamination: Introduction of impurities or microbial growth can also lead to discoloration.
-
-
Troubleshooting Steps:
Figure 1: Troubleshooting workflow for color change in chlornitrophenol solutions.
Issue 2: Precipitate Formation
You observe solid material precipitating out of your chlornitrophenol solution.
-
Possible Causes:
-
Low Temperature: Storage at a temperature below the solubility limit of the chlornitrophenol in the chosen solvent can cause it to precipitate.
-
Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration of the chlornitrophenol beyond its solubility limit.
-
pH Change: A change in pH can affect the solubility of the compound.
-
Degradation Products: The precipitate could be insoluble degradation products.
-
-
Troubleshooting Steps:
Figure 2: Troubleshooting workflow for precipitate formation in chlornitrophenol solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of chlornitrophenol solutions?
A1: The main factors are:
-
pH: The stability of chlornitrophenol is highly pH-dependent. For some isomers, such as p-nitrophenol, a pH of 9 or higher is reported to enhance stability. However, for 2-chloro-4-nitrophenol, degradation has been observed to be higher in acidic conditions (around pH 4). It is crucial to determine the optimal pH for the specific isomer and experimental conditions you are using.
-
Light: Chlornitrophenols are photosensitive and can degrade upon exposure to light, especially UV radiation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Solvent: The choice of solvent can impact stability. Aqueous solutions may be more prone to pH changes and microbial growth, while organic solvents may be more susceptible to evaporation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: What are the recommended storage conditions for long-term stability?
A2: For optimal long-term stability, chlornitrophenol solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) or -20°C (frozen) | Reduces the rate of chemical degradation. |
| Light | Store in amber glass vials or containers wrapped in aluminum foil. | Protects from photodegradation.[1][2] |
| Container | Tightly sealed glass vials with inert caps (e.g., PTFE-lined). | Prevents solvent evaporation and contamination. |
| Atmosphere | For highly sensitive experiments, consider purging the headspace with an inert gas (e.g., nitrogen or argon). | Minimizes oxidative degradation. |
Q3: How do I prepare a stable stock solution of chlornitrophenol?
A3: The following is a general protocol for preparing a stable stock solution.
References
Technical Support Center: Managing Nitrofungin Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the antifungal agent Nitrofungin in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
A1: this compound, chemically known as 2-chloro-4-nitrophenol, is an antifungal agent.[1][2][3] Its chemical structure contains a nitro group and a phenolic hydroxyl group, and it appears as a bright yellow crystalline substance.[4] This inherent color and its chemical properties can lead to interference in colorimetric assays through several mechanisms:
-
Spectral Interference: this compound absorbs light in the UV-Visible range, which can overlap with the absorbance spectrum of the chromophore being measured in your assay, leading to falsely elevated readings.
-
Chemical Interference: The nitro and phenol groups can potentially react with assay reagents, either quenching the color development (false negative) or producing a colored product (false positive).
-
Alteration of Reaction Conditions: The presence of this compound could alter the pH or other critical parameters of the assay reaction, affecting the final readout.
Q2: Which colorimetric assays are most likely to be affected by this compound?
A2: Assays that are susceptible to interference from colored compounds, phenolic compounds, or substances with reducing/oxidizing properties are at a higher risk of being affected by this compound. These include:
-
MTT/XTT Assays: These cell viability assays rely on the reduction of a tetrazolium salt to a colored formazan product.[1][4] this compound's color and potential reducing properties could interfere with the absorbance reading of formazan.
-
BCA (Bicinchoninic Acid) Assay: This protein quantification assay is sensitive to reducing agents.[3][5][6] The phenolic hydroxyl group of this compound could potentially reduce Cu2+ to Cu+, a key step in the BCA assay, leading to an overestimation of protein concentration.
-
Bradford Assay: This protein assay uses Coomassie dye binding. While generally robust, it can be susceptible to interference from phenolic compounds.[7][8]
-
Assays using p-nitrophenol or related compounds as standards or products: Since this compound is a nitrophenol derivative, it will directly interfere with assays that measure the formation of similar molecules.
Q3: How can I determine if this compound is interfering with my assay?
A3: A simple control experiment can help you determine the extent of interference. Prepare a set of control wells or tubes that contain all the components of your assay, including the solvent used to dissolve this compound, and this compound itself at the same concentration used in your experimental samples, but without the analyte you are trying to measure (e.g., without cells for an MTT assay, or without protein for a BCA assay). If you observe a significant signal in these control wells, it indicates that this compound is directly interfering with your assay.
Troubleshooting Guides
Issue 1: High background absorbance in the presence of this compound.
Cause: This is likely due to the inherent color of this compound, which absorbs light at or near the detection wavelength of your assay.
Solutions:
-
Subtract Background Absorbance: For each experimental sample containing this compound, prepare a corresponding blank that includes the same concentration of this compound in the same assay buffer but without the analyte. Subtract the absorbance of the blank from the absorbance of your experimental sample.
Workflow for Background Subtraction
Workflow for correcting background absorbance. -
Sample Dilution: If the concentration of this compound is high, consider diluting your sample. This will reduce the background absorbance from this compound. However, ensure that the concentration of your analyte remains within the linear range of the assay.
Issue 2: Inconsistent or unexpected results that are not explained by background absorbance.
Cause: this compound may be chemically reacting with your assay reagents.
Solutions:
-
Pre-treatment of the Sample:
-
Protein Precipitation: For protein assays like BCA or Bradford, you can precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone precipitation. This will separate the protein from the soluble this compound. The protein pellet can then be washed and resuspended in a compatible buffer before performing the assay.
-
Dialysis or Desalting: For samples where the analyte is a macromolecule, dialysis or desalting columns can be used to remove the small this compound molecule.
-
-
Use of a Compatible Assay: If interference persists, consider switching to an alternative assay that is less susceptible to interference from phenolic or nitroaromatic compounds. For example, if you are using a BCA assay, a Bradford assay might be less affected, and vice-versa. However, the compatibility of any alternative assay must be validated.
Experimental Protocols
Protocol 1: Validating Potential Interference of this compound
Objective: To determine if this compound interferes with a specific colorimetric assay.
Materials:
-
Your colorimetric assay kit and reagents
-
This compound stock solution
-
The same solvent used to dissolve this compound
-
Microplate reader or spectrophotometer
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer, covering the concentration range you intend to use in your experiments.
-
In a microplate or cuvettes, add the assay reagents according to the manufacturer's protocol.
-
Add the this compound dilutions to these wells/cuvettes.
-
For comparison, prepare a set of wells with assay reagents and the solvent alone (no this compound).
-
Also, prepare a set of wells with assay reagents and the assay's positive control or standard.
-
Incubate the plate/cuvettes as per the assay protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Analysis: Compare the absorbance of the wells containing this compound to the solvent-only wells. A significant increase in absorbance indicates spectral interference.
Protocol 2: Acetone Precipitation to Remove this compound Interference in Protein Assays
Objective: To separate protein from this compound before quantification.
Methodology:
-
To 1 volume of your protein sample containing this compound, add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant which contains the dissolved this compound.
-
Wash the protein pellet by adding 4 volumes of ice-cold acetone, vortexing briefly, and centrifuging again.
-
Decant the supernatant and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry.
-
Resuspend the protein pellet in a buffer that is compatible with your protein assay (e.g., PBS for Bradford assay).
-
Proceed with your protein quantification assay.
Acetone Precipitation Workflow
Workflow for protein precipitation to remove this compound.
Data Presentation
Table 1: Susceptibility of Common Colorimetric Assays to this compound Interference
| Assay | Principle | Detection Wavelength | Potential Interference from this compound |
| MTT/XTT | Reduction of tetrazolium salt | 500-600 nm | High: Inherent color and potential reducing properties. |
| BCA | Reduction of Cu2+ by protein | 562 nm | High: Phenolic group may reduce Cu2+. |
| Bradford | Coomassie dye binding to protein | 595 nm | Moderate: Potential interference from phenolic nature. |
| LDH Cytotoxicity | Measurement of lactate dehydrogenase activity | Varies (e.g., ~490 nm) | Low to Moderate: Depends on specific assay chemistry. |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| High background signal | Spectral interference from this compound | 1. Use a proper blank (this compound without analyte).2. Dilute the sample. |
| Non-linear standard curve | Chemical reaction with assay reagents | 1. Perform sample pre-treatment (precipitation, dialysis).2. Switch to a more compatible assay. |
| Falsely elevated protein concentration | Reducing activity of this compound (in BCA assay) | 1. Use acetone/TCA precipitation.2. Use a reducing agent-compatible BCA assay kit. |
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 7. Phenol addition to the Bradford dye binding assay improves sensitivity and gives a characteristic response with different proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Nitrofungin powder
Welcome to the Technical Support Center for Nitrofungin powder. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability and to provide guidance on quality control and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, chemically known as 2-chloro-4-nitrophenol, is an antifungal agent.[1] Its primary mechanism of action is the inhibition of ergosterol biosynthesis in the fungal cell membrane.[2][3] Ergosterol is a vital component for maintaining the integrity and fluidity of the fungal cell membrane. By disrupting its synthesis, this compound compromises the cell membrane, leading to cell death.[2][3]
Q2: We are observing inconsistent results in our antifungal susceptibility assays between different batches of this compound powder. What could be the cause?
A2: Batch-to-batch variability in antifungal susceptibility assays can stem from several factors related to the physicochemical properties of the this compound powder. The most common causes include:
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Purity: The presence of impurities from the synthesis process can affect the compound's activity.
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Particle Size Distribution: Variations in particle size can influence the dissolution rate of the powder, which in turn affects the effective concentration in your assay.
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Solubility: Inconsistent solubility can lead to variations in the actual concentration of the active compound in your experimental setup.
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Stability and Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.
Q3: The color of our this compound powder seems to vary from batch to batch (e.g., from white/pale yellow to a more pronounced yellow/beige). Is this a cause for concern?
A3: While slight variations in color from white to light yellow or beige can be normal for this compound powder, a significant or dark discoloration may indicate the presence of impurities or degradation products.[1][4] It is recommended to perform a purity analysis (see Experimental Protocols) on any batch with a notable color deviation.
Q4: We are having trouble completely dissolving a new batch of this compound powder, even when using the same solvent and concentration as before. What should we do?
A4: Difficulty in dissolving this compound powder can be attributed to a larger particle size in the new batch or potential polymorphism. We recommend the following troubleshooting steps:
-
Gently warm the solution and use an ultrasonic bath to aid dissolution.
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If solubility issues persist, consider performing a particle size analysis to compare the current batch with previous batches.
-
Refer to the solubility data table to ensure you are using an appropriate solvent and concentration.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
If you are observing significant variations in MIC values for this compound against your fungal strains, follow this troubleshooting workflow:
Issue 2: Visual Inspection Failure (Color/Appearance)
If a new batch of this compound powder appears significantly different from previous batches:
-
Document the Appearance: Note the color, and whether the powder is crystalline or amorphous.
-
Check for Clumping: Clumping may indicate moisture absorption.
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Perform Purity Analysis: Use HPLC (Protocol 1) to check for impurities.
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Conduct Forced Degradation Study: If impurities are detected, a forced degradation study (see below) can help identify if they are due to improper storage.
Data Presentation
Table 1: Typical Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-Chloro-4-nitrophenol | [1] |
| Molecular Formula | C6H4ClNO3 | [4] |
| Molecular Weight | 173.55 g/mol | |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 105-106 °C | [5] |
| pKa | ~5.43 | [6] |
Table 2: Quality Control Specifications for this compound Powder
| Parameter | Specification | Recommended Method |
| Purity | ≥ 98.0% | HPLC (Protocol 1) |
| Particle Size (D50) | 10 - 50 µm | Laser Diffraction (Protocol 2) |
| Particle Size (D90) | ≤ 100 µm | Laser Diffraction (Protocol 2) |
| Dissolution | ≥ 80% dissolved in 30 minutes | USP Apparatus 2 (Protocol 3) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Solubility | ||
| Ethanol | Soluble | [5] |
| DMSO | Soluble | [7] |
| Methanol | Soluble | [8] |
| Water | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound powder and identify any impurities.
Materials:
-
This compound powder sample
-
HPLC grade acetonitrile
-
HPLC grade water with 0.1% formic acid
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a reference standard this compound in acetonitrile. Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound powder sample in acetonitrile to prepare a 1 mg/mL solution. Dilute to 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 318 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
Protocol 2: Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of the this compound powder.
Materials:
-
This compound powder sample
-
Laser diffraction particle size analyzer
-
Dispersant (e.g., isopropanol)
Method:
-
Sample Preparation: Disperse a small amount of this compound powder in the dispersant and sonicate for 1-2 minutes to break up any agglomerates.
-
Instrument Setup: Configure the laser diffraction instrument according to the manufacturer's instructions.
-
Measurement: Introduce the sample dispersion into the instrument until the desired obscuration level is reached. Perform the measurement.
-
Data Analysis: Analyze the data to obtain the particle size distribution, including the D10, D50, and D90 values.[9]
Protocol 3: Dissolution Testing
Objective: To evaluate the dissolution rate of this compound powder.
Materials:
-
This compound powder sample
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., phosphate buffer, pH 6.8)
-
UV-Vis spectrophotometer
Method:
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of dissolution medium at 37 ± 0.5 °C. Set the paddle speed to 50 rpm.
-
Sample Introduction: Add a weighed amount of this compound powder to each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), filtering each sample through a 0.45 µm filter. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Determine the concentration of dissolved this compound in each sample using a validated UV-Vis spectrophotometric method at the λmax of this compound in the dissolution medium.
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Mandatory Visualizations
This compound's Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound is believed to inhibit a key enzyme in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane integrity and function, ultimately causing cell death.
Logical Workflow for Investigating Batch-to-Batch Variability
This diagram outlines a systematic approach to identifying the root cause of variability between different batches of this compound powder.
References
- 1. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scispace.com [scispace.com]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. 619-08-9 CAS MSDS (2-Chloro-4-nitrophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | Benchchem [benchchem.com]
- 8. glpbio.com [glpbio.com]
- 9. ACTTR Inc. - The Meaning of D10 D50 D90 in Particle Size Report? [acttr.com]
How to control for Nitrofungin's effect on host cells in co-culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nitrofungin in co-culture systems. The information is designed to help control for this compound's effects on host cells and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound, also known as 2-chloro-4-nitrophenol, is an antifungal agent. In research, it is primarily used to study its effects on various fungal species, to investigate antifungal resistance mechanisms, or as a tool to eliminate fungal contaminants in cell cultures.
Q2: Can this compound affect host mammalian cells in a co-culture experiment?
Yes. While this compound is an antifungal agent, it and related nitrophenol compounds can exhibit off-target effects and cytotoxicity towards mammalian host cells. This is a critical consideration in co-culture experiments where the goal is to study the interaction between a pathogen and host cells.
Q3: What are the known cytotoxic effects of compounds similar to this compound on host cells?
Studies on nitrophenols, which are structurally similar to this compound, have shown that they can induce oxidative stress, mitochondrial dysfunction, and ultimately lead to apoptosis (programmed cell death) or necrosis in human cell lines.[1] For example, 4-nitrophenol has been shown to activate the Nrf2 antioxidant pathway and induce apoptosis in rat germ cells.[2]
Q4: How can I differentiate between the antifungal and cytotoxic effects of this compound in my co-culture?
To distinguish between the intended antifungal activity and unintended host cell cytotoxicity, it is essential to include proper experimental controls. This involves treating the host cells and the fungus separately with this compound, in addition to the co-culture treatment. Detailed protocols for these controls are provided in the Troubleshooting Guide below.
Troubleshooting Guide
Issue: High levels of host cell death observed in the co-culture treated with this compound.
Possible Cause 1: this compound is directly toxic to the host cells at the concentration used.
Troubleshooting Steps:
-
Determine the Cytotoxicity of this compound on Host Cells Alone:
-
Protocol: Conduct a dose-response experiment with this compound on your specific host cell line in the absence of the fungus.
-
Assay: Use a standard cell viability assay such as MTT, XTT, or a trypan blue exclusion assay.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) of this compound for your host cells. This will give you a quantitative measure of its cytotoxicity.
-
-
Compare the Antifungal MIC with the Host Cell IC50:
-
Protocol: Determine the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of your fungal species of interest. Standard protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) can be adapted.
-
Analysis: Compare the MIC value with the host cell IC50 value. A large therapeutic window (high IC50 for host cells and low MIC for the fungus) indicates good selectivity. If the values are close, it suggests that the effective antifungal concentration is also toxic to the host cells.
-
Possible Cause 2: Synergistic toxicity in the co-culture environment.
Troubleshooting Steps:
-
Evaluate Host Cell Viability in the Presence of Fungal-Secreted Factors (Without Live Fungi):
-
Protocol: Culture the fungus separately and collect the conditioned medium (supernatant). Filter-sterilize the conditioned medium to remove fungal cells. Treat the host cells with a mixture of this compound and the fungal conditioned medium.
-
Analysis: Compare the host cell viability in this condition to host cells treated with this compound in fresh medium. This will help determine if fungal-secreted factors exacerbate this compound's toxicity.
-
Data Presentation: Cytotoxicity of Nitrophenols
The following table summarizes the cytotoxic effects of nitrophenols on human lung cell lines, which can serve as an estimate for the potential toxicity of the structurally similar this compound (2-chloro-4-nitrophenol).
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Cytotoxic Effect | Reference |
| 2-Nitrophenol | BEAS-2B | 24 | >1000 | Lowest cytotoxicity among tested nitrophenols | [1] |
| 3-Nitrophenol | BEAS-2B | 24 | ~500 | Moderate cytotoxicity | [1] |
| 4-Nitrophenol | BEAS-2B | 24 | ~250 | Highest cytotoxicity among tested nitrophenols | [1] |
| 2-Nitrophenol | A549 | 24 | >1000 | Low cytotoxicity | [1] |
| 3-Nitrophenol | A549 | 24 | ~750 | Moderate cytotoxicity | [1] |
| 4-Nitrophenol | A549 | 24 | ~500 | High cytotoxicity | [1] |
Note: BEAS-2B are normal bronchial epithelial cells, and A549 are alveolar epithelial cancer cells.
Experimental Protocols
Protocol 1: Determining Host Cell Viability in Response to this compound
Objective: To quantify the cytotoxic effect of this compound on a specific mammalian host cell line.
Methodology:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the cell culture medium to achieve a range of final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for a period relevant to your co-culture experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Assay Example):
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Experimental Workflow for a Controlled Co-culture Experiment
Objective: To assess the effect of this compound on fungal growth and host cell viability in a co-culture system while controlling for off-target effects.
Experimental Groups:
| Group | Host Cells | Fungus | This compound | Purpose |
| 1 | + | + | + | Test Group: To assess the effect of this compound in the co-culture. |
| 2 | + | + | - | Co-culture Control: To observe the baseline interaction between host cells and fungus. |
| 3 | + | - | + | Host Cell Toxicity Control: To measure the direct effect of this compound on host cells. |
| 4 | + | - | - | Host Cell Baseline Control: To assess normal host cell growth. |
| 5 | - | + | + | Antifungal Activity Control: To confirm the antifungal effect of this compound. |
| 6 | - | + | - | Fungal Growth Control: To assess normal fungal growth. |
Methodology:
-
Prepare Host Cells: Seed host cells in the appropriate culture vessel (e.g., 24-well plate) and allow them to adhere.
-
Prepare Fungal Inoculum: Prepare a suspension of fungal spores or yeast cells at a known concentration.
-
Initiate Co-culture: Add the fungal inoculum to the wells containing the host cells (Groups 1 and 2).
-
Treatment: Add this compound at the desired final concentration to the appropriate wells (Groups 1, 3, and 5). Add vehicle control to the other wells.
-
Incubation: Incubate the co-culture for the desired period.
-
Readouts:
-
Host Cell Viability: Use methods that can distinguish between host and fungal cells. For example, after washing away non-adherent fungal cells, you can perform an MTT assay on the adherent host cells. Alternatively, use microscopy with differential staining (e.g., trypan blue for viability and a fungal-specific stain like calcofluor white).
-
Fungal Growth: Quantify fungal growth by methods such as colony-forming unit (CFU) plating of the supernatant, quantitative PCR (qPCR) targeting a fungal-specific gene, or by measuring a fungal-specific molecule (e.g., chitin).
-
Mandatory Visualizations
Signaling Pathways Potentially Affected by this compound in Host Cells
Nitrophenols have been shown to induce oxidative stress, which can trigger several cellular signaling pathways. Below are diagrams of two key pathways that may be affected.
References
Validation & Comparative
In-Vitro Showdown: Terbinafine's Potency Against Trichophyton rubrum and the Data Gap on Nitrofungin
For researchers and drug development professionals, understanding the comparative in-vitro activity of antifungal agents is fundamental to innovation in dermatophytosis treatment. This guide provides a detailed analysis of terbinafine's well-documented efficacy against Trichophyton rubrum, the primary causative agent of many superficial fungal infections. It also highlights a significant gap in the scientific literature regarding the in-vitro performance of Nitrofungin (active ingredient: chloronitrophenol) against the same pathogen, precluding a direct, data-driven comparison.
While terbinafine has been extensively studied using standardized methodologies, publicly available data on the in-vitro susceptibility of Trichophyton rubrum to this compound (chloronitrophenol) is scarce. This review of scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values for this compound, making a direct comparative analysis with terbinafine impossible at this time.
Terbinafine: A Profile of High In-Vitro Activity
Terbinafine, an allylamine antifungal, consistently demonstrates potent in-vitro activity against a vast majority of Trichophyton rubrum isolates. Numerous studies, following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI), have established its low MIC values, indicating that only a small concentration of the drug is needed to inhibit fungal growth.
The following table summarizes representative in-vitro susceptibility data for terbinafine against clinical isolates of Trichophyton rubrum. It is important to note that while resistance is rare, it has been reported, sometimes associated with specific mutations in the squalene epoxidase (SQLE) gene.
Table 1: Summary of Terbinafine In-Vitro Activity Against Trichophyton rubrum
| Study Reference Cohort | Number of Isolates | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Susceptible Strains[1][2] | Multiple | Broth Micro/Macrodilution | <0.0002 - 0.0625 | Not Reported | Not Reported | ≤0.06 |
| Chinese Clinical Isolates[3] | 62 | CLSI M38-A | Not specified | 0.008 | 0.015 | Not Reported |
| Fluconazole-Resistant Isolates[4] | 32 | CLSI M38-A | ≤0.031 | ≤0.031 | ≤0.031 | Not Reported |
| General Clinical Isolates[5] | 120 | CLSI M38-A | 0.0625 - 1 | Not Reported | 1 | Not Reported |
| Terbinafine-Resistant Strain[1][2] | 1 | Broth Micro/Macrodilution | >4 | Not Reported | Not Reported | >128 |
MIC₅₀/MIC₉₀: The concentration of the drug that inhibits the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols: The Gold Standard for Antifungal Susceptibility Testing
The data presented for terbinafine is largely derived from the broth microdilution method, as detailed in the Clinical and Laboratory Standards Institute (CLSI) document M38-A. This standardized protocol is crucial for ensuring the reproducibility and comparability of results across different laboratories.
Key Steps of the CLSI M38-A Broth Microdilution Method:
-
Inoculum Preparation: Trichophyton rubrum is cultured on a suitable medium, such as potato dextrose agar, for 7-15 days.[5] A suspension of fungal conidia is then prepared in sterile saline. The turbidity of this suspension is adjusted using a spectrophotometer to achieve a standardized final inoculum concentration (typically 0.4 × 10⁴ to 5 × 10⁴ CFU/mL) in the test wells.
-
Antifungal Agent Dilution: The antifungal agent (e.g., terbinafine) is serially diluted in a multi-well microtiter plate using RPMI 1640 medium. This creates a range of drug concentrations to test against the fungus.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. The microtiter plates are then incubated at a controlled temperature, typically between 28°C and 35°C, for a period of 4 to 7 days.[4]
-
Endpoint Determination (MIC): Following incubation, the plates are examined visually or with a spectrophotometer to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (often ≥80%) compared to a drug-free control well.
-
MFC Determination (Optional): To determine the Minimum Fungicidal Concentration (MFC), a sample from each well showing no visible growth is subcultured onto an agar plate without any antifungal agent. The MFC is the lowest drug concentration from which no fungal colonies grow on the subculture, indicating that the fungal cells have been killed rather than just inhibited.[2]
The following diagram illustrates the general workflow for determining the in-vitro antifungal activity.
Caption: General workflow for antifungal susceptibility testing (broth microdilution).
Conclusion
The available in-vitro data robustly supports the high potency of terbinafine against Trichophyton rubrum. Standardized testing methodologies provide a clear framework for evaluating its activity and for the surveillance of emerging resistance. In contrast, the absence of comparable, publicly available data for this compound (chloronitrophenol) represents a significant knowledge gap. For drug development and clinical research, this underscores the need for rigorous, standardized in-vitro studies to establish the efficacy profile of older or less-studied antifungal agents if they are to be considered in the context of modern therapeutic standards.
References
- 1. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trichophyton rubrum Strain Exhibiting Primary Resistance to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nitrofungin and Clotrimazole: An Analysis of In Vitro Antifungal Activity
For Immediate Release: November 10, 2025
This guide provides a comparative analysis of the in vitro antifungal activities of Nitrofungin and clotrimazole, focusing on their Minimum Inhibitory Concentrations (MICs). This document is intended for researchers, scientists, and drug development professionals interested in the efficacy of these two antifungal agents. While extensive data is available for clotrimazole against a range of fungal pathogens, a notable gap exists in the publicly accessible scientific literature regarding the specific MICs of this compound.
Executive Summary
Data Presentation: Clotrimazole MICs
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges for clotrimazole against various fungal species, as reported in several studies. These values are crucial for understanding the potency of clotrimazole against clinically relevant fungi.
Table 1: Clotrimazole MICs against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | <0.015 - 8 | 0.008 - 0.03 | 0.5 - 1 | [1][2][3] |
| Candida glabrata | ≤0.06 - >4 | - | - | [1] |
| Candida krusei | 0.125 - 0.5 | - | - | [2] |
| Candida tropicalis | 0.008 - 1 | - | - | [2] |
| Candida parapsilosis | 0.015 - 0.03 | - | - | [2] |
| Candida guilliermondii | 1 - 2 | - | - | [2] |
Table 2: Clotrimazole MICs against Trichophyton rubrum
| Study Cohort | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| 100 clinical isolates | 0.03 - 0.25 | - | - | [4] |
| Pre- and post-treatment isolates | - | - | - | [5] |
This compound: A Data Gap
Despite extensive searches of scientific databases, no specific MIC values for this compound (2-Chloro-4-nitrophenol) against any fungal species, determined by standardized methods like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), were found. While its antifungal properties are acknowledged, the absence of quantitative data prevents a direct comparison with clotrimazole.
Experimental Protocols
The determination of antifungal MICs is conducted following standardized methodologies to ensure reproducibility and comparability of data. The most widely accepted protocols are provided by the CLSI (documents M27 for yeasts and M38 for filamentous fungi) and EUCAST.[6][7][8]
Broth Microdilution Method (CLSI M27-A3/M38-A2)
This reference method is a cornerstone of in vitro antifungal susceptibility testing.
-
Preparation of Antifungal Agent: The antifungal agent is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions are then prepared in 96-well microtiter plates using a standardized liquid medium, most commonly RPMI 1640.[9][10]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of colony-forming units per milliliter (CFU/mL). This suspension is further diluted in the test medium to achieve the final inoculum density.[9][11]
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).[12][13]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles like clotrimazole, this is often a 50% reduction in growth (turbidity).[9][14]
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathways: Mechanism of Action
Both clotrimazole and this compound are reported to act by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.
Clotrimazole's Mechanism of Action
Clotrimazole, an azole antifungal, specifically targets the enzyme lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene.[15][16] This enzyme is a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[17] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's integrity and function.[18][19][20]
Caption: Mechanism of action of Clotrimazole.
This compound's Proposed Mechanism of Action
This compound (2-Chloro-4-nitrophenol) is also described as an inhibitor of ergosterol synthesis.[21] However, the precise enzymatic target within the ergosterol biosynthesis pathway has not been as extensively characterized in the available literature as it has for the azole class of antifungals.
Caption: Proposed mechanism of action of this compound.
Conclusion
This comparative guide highlights the available in vitro susceptibility data for clotrimazole and the current lack of such data for this compound. While both compounds are understood to target the fungal ergosterol biosynthesis pathway, a direct, data-driven comparison of their potency is not possible without standardized MIC testing of this compound against a broad range of fungal isolates. The experimental protocols and mechanistic pathways presented here provide a framework for future research that could elucidate the comparative efficacy of these two antifungal agents. Further investigation into the in vitro activity of this compound is warranted to fill this knowledge gap and to better inform its potential clinical applications.
References
- 1. In vitro activity of clotrimazole for Candida strains isolated from recent patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Molecular typing and antifungal susceptibility of Trichophyton rubrum isolates from patients with onychomycosis pre- and post-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. njccwei.com [njccwei.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It’s Correlation with Previous Exposure and Clinical Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. uniprot.org [uniprot.org]
- 17. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 18. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. mdpi.com [mdpi.com]
- 21. CAS 619-08-9: this compound | CymitQuimica [cymitquimica.com]
Comparative Efficacy of Nitrofungin and Miconazole on Dermatophyte Biofilms: A Review of the Evidence
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nitrofungin and miconazole in the context of dermatophyte biofilms. This document synthesizes available experimental data, details relevant methodologies, and visually represents key pathways and workflows to facilitate a comprehensive understanding of their respective antifungal properties.
Dermatophytes, the fungi responsible for common skin, hair, and nail infections, are increasingly recognized for their ability to form biofilms. These structured microbial communities contribute to the chronicity and recurrence of infections by providing a protective barrier against antifungal agents. This guide examines the available scientific literature on two topical antifungal agents, this compound and miconazole, to compare their efficacy against these resilient fungal structures.
Miconazole: An Azole Antifungal with Established Anti-Biofilm Activity
Miconazole is a well-established imidazole antifungal agent with a broad spectrum of activity. Its primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis alters membrane fluidity and function, ultimately leading to fungal cell death.[1][2][3]
Recent research has demonstrated miconazole's effectiveness against dermatophyte biofilms. Studies have shown that miconazole can significantly reduce the metabolic activity and biomass of biofilms formed by clinically relevant dermatophyte species such as Trichophyton rubrum.[4]
Quantitative Data on Miconazole's Efficacy
The following table summarizes the in vitro susceptibility of dermatophytes to miconazole, as reported in the literature. It is important to note that these values are for planktonic (free-floating) fungal cells and may not directly translate to biofilm susceptibility, which is often higher.
| Dermatophyte Species | Miconazole MIC Range (μg/mL) | Reference |
| Trichophyton rubrum | 0.03 - >128 | [5] |
| Trichophyton mentagrophytes | 0.03 - >128 | [5] |
| Microsporum canis | 0.03 - 16 | [5] |
| Epidermophyton floccosum | 0.03 - 1 | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
One study specifically investigating the effect of miconazole on Candida biofilms, which share structural similarities with dermatophyte biofilms, found that it caused a significant reduction in biofilm metabolic activity.[4] For instance, at a concentration of 96 μg/mL, miconazole inhibited the metabolic activity of Candida glabrata and Candida tropicalis biofilms by 83.7% and 75.4%, respectively.[4]
Experimental Protocols for Miconazole Biofilm Studies
The following are detailed methodologies commonly employed in the study of miconazole's effect on dermatophyte biofilms.
1. In Vitro Biofilm Formation:
-
Fungal Strains and Inoculum Preparation: Dermatophyte strains, such as Trichophyton rubrum or Trichophyton mentagrophytes, are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar).[6][7] A suspension of fungal conidia is then prepared in a liquid medium, typically RPMI 1640, and the concentration is adjusted to a standard density (e.g., 1 x 10^6 CFU/mL).[8]
-
Biofilm Cultivation: A specific volume of the fungal inoculum is added to the wells of a 96-well microtiter plate. The plate is then incubated for a pre-adhesion phase (e.g., 3 hours at 37°C).[9] After this initial phase, non-adherent cells are removed by washing with a sterile saline solution. Fresh RPMI 1640 medium is then added to each well, and the plate is incubated for an extended period (typically 72 hours) to allow for mature biofilm formation.[6][7][9]
2. Quantification of Biofilm Biomass (Crystal Violet Staining):
-
After the incubation period, the culture medium is removed, and the wells are washed to remove any remaining planktonic cells.
-
The biofilm is then stained with a 0.5% crystal violet solution for a short period (e.g., 5-20 minutes).[6][7]
-
Excess stain is removed by washing with water.
-
The stained biofilm is then decolorized using a solvent such as 95% ethanol.
-
The absorbance of the decolorized solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance value is directly proportional to the biofilm biomass.[6][7]
3. Assessment of Biofilm Metabolic Activity (XTT Reduction Assay):
-
Following biofilm formation and washing, a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione is added to each well.
-
The plate is incubated in the dark for a few hours (e.g., 3 hours at 37°C).
-
Metabolically active cells within the biofilm reduce the XTT tetrazolium salt to a formazan product, resulting in a color change.
-
The absorbance of the solution is measured spectrophotometrically (e.g., at 490 nm). The absorbance is indicative of the metabolic activity of the biofilm.[6][9]
Visualizing Miconazole's Mechanism and Experimental Workflow
Caption: Miconazole's mechanism of action targeting ergosterol synthesis.
Caption: Experimental workflow for in vitro dermatophyte biofilm analysis.
This compound: A Topical Antifungal with Limited Biofilm Data
This compound is a topical antifungal agent whose active ingredient is 2-chloro-4-nitrophenol.[10] Its mechanism of action is primarily attributed to the disruption of the fungal cell membrane's structure and function, which ultimately leads to cell death. Some sources also suggest that it may inhibit ergosterol synthesis, though this is less consistently reported.[5] this compound is known to be effective against various fungi, including dermatophytes.[2]
Quantitative Data on this compound's Efficacy
A significant gap exists in the scientific literature regarding the specific activity of this compound, or its active component 2-chloro-4-nitrophenol, against dermatophyte biofilms. To date, no published studies provide quantitative data on its minimum inhibitory concentration against biofilms (MIC-B), biofilm eradication concentration (BEC), or percentage of biofilm reduction for any dermatophyte species. The available data is limited to its general antifungal properties against planktonic cells.
| Property | Description | Reference |
| Active Ingredient | 2-Chloro-4-nitrophenol (Chloronitrophenol) | [10] |
| Mechanism of Action | Disrupts fungal cell membrane integrity. May also inhibit ergosterol synthesis. | [5] |
| Spectrum of Activity | Active against dermatophytes, yeasts, and molds. | [2] |
| Biofilm Activity Data | No published data available for dermatophyte biofilms. | N/A |
Experimental Protocols for this compound Biofilm Studies
Due to the absence of published research on this compound's effect on dermatophyte biofilms, there are no established and validated experimental protocols to cite. Future research in this area would likely adapt the standard biofilm formation and analysis methods described for miconazole.
Visualizing this compound's Mechanism
Caption: Proposed mechanism of action for this compound.
Comparative Summary and Future Directions
The comparison between miconazole and this compound in the context of dermatophyte biofilms is currently one-sided due to the lack of available data for this compound.
-
Miconazole has a well-defined mechanism of action against fungi and has demonstrated in vitro efficacy against dermatophyte and other fungal biofilms. Standardized protocols for studying its anti-biofilm activity are available.
-
This compound is an effective topical antifungal against planktonic dermatophytes with a primary mechanism involving cell membrane disruption. However, there is a clear and significant gap in the scientific literature regarding its ability to inhibit or eradicate dermatophyte biofilms.
For the research and drug development community, this highlights a critical area for future investigation. Studies are needed to:
-
Evaluate the in vitro efficacy of this compound and its active ingredient, 2-chloro-4-nitrophenol, against biofilms of common dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes.
-
Determine the minimum biofilm inhibitory and eradication concentrations of this compound.
-
Conduct direct comparative studies of this compound and miconazole under the same experimental conditions to provide a definitive assessment of their relative potencies against dermatophyte biofilms.
Such research is essential for a more complete understanding of the therapeutic potential of these agents in treating chronic and recurrent dermatophytoses where biofilms are implicated.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Caspofungin Inhibits Mixed Biofilms of Candida albicans and Methicillin-Resistant Staphylococcus aureus and Displays Effectiveness in Coinfected Galleria mellonella Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cassara.com.ar [cassara.com.ar]
- 7. [PDF] Antifungals: From Pharmacokinetics to Clinical Practice | Semantic Scholar [semanticscholar.org]
- 8. Dermatophytic Biofilms: Characteristics, Significance and Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the In-Vitro to In-Vivo Correlation of Nitrofungin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nitrofungin's antifungal activity, contextualized within the broader framework of in-vitro to in-vivo correlation (IVIVC). Due to the limited publicly available data on the in-vivo efficacy of this compound (2-Chloro-4-nitrophenol), this document leverages established data from well-characterized antifungal agents, fluconazole and amphotericin B, to illustrate the principles and methodologies of IVIVC in antifungal drug development.
Executive Summary
The correlation between in-vitro susceptibility testing and in-vivo clinical response is a cornerstone of effective antifungal therapy. While in-vitro assays provide valuable preliminary data on a compound's intrinsic antifungal properties, the complexities of a biological system necessitate in-vivo validation. This guide explores the available data for this compound and compares it with fluconazole and amphotericin B, for which the IVIVC is more established. A significant data gap exists for the in-vivo performance of this compound, precluding a direct validation of its IVIVC.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the available in-vitro antifungal activity of this compound and its comparators. It is important to note the absence of in-vivo efficacy data for this compound in the public domain.
| Antifungal Agent | Chemical Class | Proposed Mechanism of Action | In-Vitro Activity (MIC Range in µg/mL) | In-Vivo Efficacy Data |
| This compound | Nitrophenol | Putative disruption of cellular metabolic processes (unconfirmed) | Data not available in comprehensive public studies | Not available in published literature |
| Fluconazole | Azole | Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis[1] | Candida albicans: ≤0.25 - 16[2][3] Aspergillus fumigatus: 128[4] | Effective in murine models of candidiasis; efficacy correlates with MIC values[2][5] |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage[1] | Candida albicans: 0.25 - 1[6] Aspergillus fumigatus: 0.5 - 2 | Broad-spectrum efficacy in various murine mycosis models; in-vivo activity may not always directly correlate with in-vitro MICs[7] |
Experimental Protocols
In-Vitro Antifungal Susceptibility Testing
Standardized methods for determining the Minimum Inhibitory Concentration (MIC) are crucial for reproducible in-vitro data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.
1. Broth Microdilution Method for Yeasts (CLSI M27-A):
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match a 0.5 McFarland standard, then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate.
-
Incubation: The inoculated plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.
2. Broth Microdilution Method for Filamentous Fungi (CLSI M38-A):
-
Inoculum Preparation: A suspension of conidia is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Procedure: Similar to the yeast protocol, with incubation at 35°C for 48-72 hours.
-
MIC Determination: The endpoint is determined visually as the lowest concentration that shows complete inhibition of growth.
In-Vivo Models of Fungal Infection
Animal models are indispensable for evaluating the in-vivo efficacy of antifungal agents. Murine models are commonly used due to their cost-effectiveness and well-characterized immune systems.
1. Murine Model of Cutaneous Candidiasis:
-
Infection: A defined area on the dorsum of the mouse is shaved, and a suspension of Candida albicans is applied topically. The area may be slightly abraded to facilitate infection.
-
Treatment: The test compound (e.g., a topical formulation of this compound) is applied to the infected area at specified intervals.
-
Efficacy Evaluation: Efficacy is assessed by monitoring the clinical score of the lesion, determining the fungal burden (CFU/gram of tissue) at the end of the study, and histological analysis of the infected tissue.
2. Murine Model of Systemic Candidiasis:
-
Infection: Mice are infected via intravenous injection of a standardized inoculum of Candida albicans.
-
Treatment: The antifungal agent is administered (e.g., orally or intraperitoneally) at various doses and schedules.
-
Efficacy Evaluation: The primary endpoint is survival. Secondary endpoints can include the determination of fungal burden in target organs such as the kidneys.
Mandatory Visualizations
Caption: Experimental workflow for in-vitro to in-vivo correlation.
Caption: Antifungal mechanisms of action.
Discussion and Conclusion
The validation of an in-vitro to in-vivo correlation for any new antifungal agent is a critical step in its development. For established drugs like fluconazole, a good correlation is often observed between lower MIC values and positive clinical outcomes in candidiasis[2][5]. However, for drugs like amphotericin B, the correlation can be less direct, with in-vivo efficacy sometimes observed even when in-vitro MICs are relatively high, suggesting that host factors and drug pharmacokinetics play a significant role[7].
For this compound, the lack of published in-vivo data makes a direct assessment of its IVIVC impossible at this time. While its chemical structure as a nitrophenol suggests potential antifungal activity, likely through the disruption of essential cellular processes, this mechanism remains to be definitively elucidated. To move forward with the validation of this compound's activity, a systematic approach is required. This would involve comprehensive in-vitro susceptibility testing against a broad panel of clinically relevant fungi, followed by efficacy studies in well-established animal models of fungal disease, such as the murine models for cutaneous and systemic infections detailed in this guide. The data from these studies would be essential to begin to establish a potential correlation between the in-vitro activity and in-vivo efficacy of this compound, a necessary step for its further development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Efficacy of topical antifungal drugs in different dermatomycoses: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 7. go.drugbank.com [go.drugbank.com]
Comparing the cytotoxicity of Nitrofungin with other topical antifungals
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nitrofungin, Clotrimazole, Miconazole, Terbinafine, and Ketoconazole
In the development of topical antifungal therapies, understanding the cytotoxic profile of active pharmaceutical ingredients is paramount to ensure patient safety and therapeutic efficacy. This guide provides a comparative analysis of the in vitro cytotoxicity of this compound and four other commonly used topical antifungal agents: Clotrimazole, Miconazole, Terbinafine, and Ketoconazole. The data presented is intended to assist researchers and drug development professionals in making informed decisions during the preclinical and formulation development stages.
It is important to note that despite a comprehensive literature search, specific in vitro cytotoxicity data (e.g., IC50 values) for this compound (active ingredient: 2-chloro-4-nitrophenol) on human keratinocytes or fibroblasts could not be located. Therefore, a direct quantitative comparison with the other agents in this guide is not possible at this time. The following sections present the available data for the other four antifungal agents.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for Clotrimazole, Miconazole, Terbinafine, and Ketoconazole on various human cell lines relevant to topical application. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.
| Antifungal Agent | Cell Line | Exposure Time | IC50 / Cytotoxicity Metric | Reference |
| Clotrimazole | A375 (Human Melanoma) | 48 h | IC50: 9.88 ± 0.36 µM | [1] |
| HaCaT (Human Keratinocytes) | 48 h | No significant change in viability at 10 µM | [1] | |
| MCF-7 (Human Breast Cancer) | - | IC50: 88.6 ± 5.3 µM | [2] | |
| MCF10A (Non-tumorigenic Breast) | - | Ki for glucose uptake: 114.3 ± 11.7 µM | [3] | |
| Miconazole | MDA-MB-231 (Human Breast Cancer) | 24 h | IC50: 21.40 µM | [4] |
| T24 (Human Bladder Cancer) | 24 h | IC50: 47.5 ± 0.5 µM | [5] | |
| TSGH-8301 (Human Bladder Cancer) | 24 h | IC50: 45.9 ± 0.4 µM | [5] | |
| A375 & SK-MEL-28 (Melanoma) | 24 h | IC50: 32.5 µM | [6] | |
| HaCaT (Human Keratinocytes) | - | Higher cytotoxicity than Terbinafine | [5][7] | |
| Terbinafine | Human Umbilical Vein Endothelial Cells (HUVEC) | - | No cytotoxicity at 120 µM | [8] |
| Breast Cancer Cell Lines | 48 h | IC50 varied across cell lines | [9] | |
| AGS & NCI-N87 (Gastric Cancer) | - | High resistance observed | [10] | |
| HaCaT (Human Keratinocytes) | - | Lower cytotoxicity than Miconazole | [5][7] | |
| Ketoconazole | Malignant Cell Lines (various) | - | IC90: 7.25 - 40.0 µg/ml | [11] |
| HT29-S-B6 (Colon Cancer) | 48 h | IC50: ~2.5 µM | [12][13] | |
| Normal Human Epidermal Keratinocytes | - | Prevents sorafenib-induced cell death | [2][10] |
Experimental Protocols
The following are generalized protocols for common in vitro cytotoxicity assays used to evaluate the effects of topical agents on skin cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Generalized Protocol:
-
Cell Seeding: Plate human keratinocytes or fibroblasts in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the antifungal agent (e.g., this compound, Clotrimazole) for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[14][15][16][17][18]
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[19][20][21][22]
Generalized Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance of the resulting colorimetric product at a specific wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent) and a negative control (untreated cells).[19][20][21][22]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involved in the cytotoxicity of the discussed antifungal agents and a general workflow for in vitro cytotoxicity testing.
General workflow for in vitro cytotoxicity testing.
Miconazole and Terbinafine induce cytotoxicity via ROS production.[5][7]
Clotrimazole induces cytotoxicity through multiple signaling pathways.[1][4][11]
Ketoconazole's cytotoxicity involves apoptosis and oxidative stress.[2][10]
References
- 1. Toxicity of Topical Antifungal Agents to Stratified Human Cultivated Corneal Epithelial Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro skin irritation testing with human skin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webcentral.uc.edu [webcentral.uc.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. In vitro toxicity of topical antimicrobial agents to human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Adherence and Cytotoxicity of Candida spp. to HaCaT and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Human Metabolome Database: Showing metabocard for 2-Chloro-4-nitrophenol (HMDB0245055) [hmdb.ca]
Safety Operating Guide
Personal protective equipment for handling Nitrofungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Nitrofungin (2-Chloro-4-nitrophenol). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Chemical and Physical Properties
This compound, also known as 2-Chloro-4-nitrophenol, is a beige to yellow crystalline powder. It is recognized for its antifungal properties. A summary of its key physical and chemical properties is provided below.
| Property | Value |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.55 g/mol |
| Appearance | Beige to yellow powder |
| Melting Point | 105-112 °C |
| Solubility | Insoluble in water; Soluble in ether, ethanol, chloroform |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. Minimum thickness of 0.11 mm. | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals, including phenols.[2][3] For prolonged contact, gloves with a breakthrough time of >480 minutes are recommended.[1] |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from dust particles and potential splashes. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing or dust generation. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Detailed Handling and Experimental Protocols
Strict adherence to the following step-by-step protocols is essential for the safe handling of this compound in a laboratory setting.
Protocol for Weighing and Preparing this compound Solutions:
-
Preparation: Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Donning PPE: Put on all required PPE as specified in the table above, ensuring gloves are properly fitted over the cuffs of the lab coat.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne powder.
-
Use a dedicated, clean weighing vessel.
-
Carefully scoop the required amount of this compound powder using a clean spatula. Avoid creating dust clouds.
-
Close the primary container of this compound immediately after weighing.
-
-
Solution Preparation:
-
In the chemical fume hood, add the weighed this compound powder to the desired solvent in a suitable container.
-
Stir the mixture gently to dissolve the powder, avoiding splashing.
-
-
Post-Handling:
-
Clean the spatula and weighing vessel thoroughly with an appropriate solvent in the fume hood.
-
Wipe down the work surface in the fume hood with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | 1. Immediately remove any contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[4] 3. Wash the area thoroughly with soap and water.[4] 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the area. 2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). 3. Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. 4. Clean the spill area with a suitable solvent and then with soap and water. |
| Major Spill | 1. Evacuate the laboratory immediately and alert others. 2. Close the laboratory doors and prevent entry. 3. Contact your institution's emergency response team or local emergency services. |
Disposal Plan
All this compound waste, including unused product, contaminated materials (e.g., gloves, paper towels), and solutions, must be disposed of as hazardous waste.
Protocol for this compound Waste Disposal:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment:
-
Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "2-Chloro-4-nitrophenol," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1][7]
Visual Workflow for Safe Handling and Emergency Response
The following diagrams illustrate the logical workflows for the routine handling of this compound and the appropriate response to a spill.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for a this compound spill.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. wellbefore.com [wellbefore.com]
- 3. aibonsafety.com [aibonsafety.com]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
